molecular formula C12H8N6S2 B1221350 4-Azidophenyl disulfide CAS No. 37434-06-3

4-Azidophenyl disulfide

Cat. No.: B1221350
CAS No.: 37434-06-3
M. Wt: 300.4 g/mol
InChI Key: DWBCXGZVCAKDGO-UHFFFAOYSA-N
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Description

Significance of Aryl Disulfides in Dynamic Covalent Chemistry

Dynamic covalent chemistry (DCC) utilizes reversible chemical reactions to generate libraries of molecules that can adapt their constitution in response to internal or external stimuli. solubilityofthings.com Aryl disulfides are prominent players in DCC due to the reversible nature of the disulfide bond (S-S). solubilityofthings.com This bond can undergo exchange reactions with free thiols or other disulfides under various conditions, including changes in redox potential, pH, temperature, or exposure to light. sigmaaldrich.comorgsyn.org

The exchange process, known as disulfide metathesis, allows for the rearrangement of molecular components, leading to the thermodynamic equilibrium of the system. nih.govrsc.org This property is harnessed in the development of "smart" materials, such as self-healing polymers, reprocessable thermosets, and vitrimers. nih.govntu.edu.sgresearchgate.net For instance, 4-aminophenyl disulfide, the precursor to 4-azidophenyl disulfide, has been employed as a hardener in epoxy networks, imparting reparable and recyclable properties due to the dynamic nature of its disulfide bonds. nih.govntu.edu.sg The exchange in aromatic disulfides can proceed through a radical-mediated mechanism, which can be influenced by catalysts or UV radiation. nih.gov

Role of Azide (B81097) Groups in Bioorthogonal and Photoreactive Systems

The azide group (-N₃) is a compact, stable, and abiotic functional group that has become indispensable in chemical biology and bioconjugation. thermofisher.comscbt.com Its significance stems from two primary areas of application: bioorthogonal chemistry and photoreactive systems.

Bioorthogonal Chemistry: Coined by Carolyn R. Bertozzi, bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. thermofisher.comchemsynthesis.com The azide group is a premier bioorthogonal handle because it does not participate in biological side reactions. thermofisher.com It undergoes highly specific and efficient coupling reactions, most notably:

Azide-Alkyne Cycloadditions: This includes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), often referred to as "click chemistry". thermofisher.comgbiosciences.comresearchgate.net These reactions form a stable triazole linkage and are widely used for labeling proteins, nucleic acids, and glycans. thermofisher.comresearchgate.net

Staudinger Ligation: This reaction occurs between an azide and a triphenylphosphine (B44618) derivative to form a stable amide bond. windows.net It was one of the first bioorthogonal reactions developed and remains a valuable tool for bioconjugation. thermofisher.comwindows.net

Table 1: Key Bioorthogonal Reactions Involving Azides
ReactionReactantsKey FeaturesTypical Application
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Azide + Terminal AlkyneHigh yield, high regioselectivity (1,4-triazole), requires copper catalyst. gbiosciences.comkorambiotech.comBiomolecule labeling, drug discovery. researchgate.net
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Azide + Strained Alkyne (e.g., cyclooctyne)Copper-free, fast kinetics, suitable for live-cell labeling. thermofisher.comresearchgate.netLive-cell imaging, surface modification. researchgate.net
Staudinger LigationAzide + Engineered Phosphine (B1218219)Forms a stable amide bond, no catalyst required. windows.netProtein modification, peptide ligation. thermofisher.com

Photoreactive Systems: Aryl azides serve as photoactivatable crosslinking agents. Upon exposure to UV light (typically 250-350 nm), an aryl azide releases nitrogen gas (N₂) to generate a highly reactive nitrene intermediate. This nitrene can then form a covalent bond by inserting into C-H or N-H bonds or by reacting with nucleophiles, making it an effective tool for capturing molecular interactions in real-time. This property is widely used in photoaffinity labeling to identify protein-protein or protein-ligand interactions.

Interplay of Disulfide and Azide Reactivity in this compound Frameworks

The compound this compound integrates the distinct functionalities of a redox-sensitive disulfide bond and a versatile azide group within a single molecular framework. The synthesis of this bifunctional molecule has been reported as an intermediate, prepared from the precursor 4-aminophenyl disulfide through diazotization followed by reaction with sodium azide. chemsynthesis.com

The presence of both groups allows for a dual-mode of action, making it and related structures valuable as heterobifunctional crosslinkers. In this context, one part of the molecule can be conjugated to a target via the azide's "click" or photoreactivity, while the disulfide bond remains available for subsequent cleavage under reducing conditions. This cleavable linker strategy is fundamental in applications such as drug delivery, where a therapeutic agent needs to be released from its carrier (e.g., an antibody) inside a cell, where the reducing environment (high glutathione (B108866) concentration) facilitates disulfide bond cleavage. scbt.com

Several bifunctional crosslinkers that capitalize on this dual reactivity have been developed, illustrating the utility of combining these two groups.

Table 2: Examples of Bifunctional Crosslinkers with Azide and Disulfide Moieties
Crosslinker Name/TypeReactive GroupsKey FeatureReference
Sulfo-SADP (Sulfosuccinimidyl (4-azidophenyl)dithio)propionate)NHS-ester, Phenyl Azide, DisulfideAmine-reactive, photoreactive, and cleavable. windows.net
BASED (bis(β-[4-azidosalicylamido]-ethyl) disulfide)Phenyl Azide, DisulfideHomobifunctional, photoreactive, and cleavable.
SFAD (N-Succinimidyl-[4-(p-azidotetrafluorobenzamido)-phenyl-1,3'-dithiopropionate])NHS-ester, Perfluorophenyl Azide, DisulfideAmine-reactive, highly efficient photoreactive group, and cleavable.

The chemical orthogonality of the azide and disulfide groups is crucial. The reactivity of one can be addressed without affecting the other. For example, a recently discovered visible light-induced azide reduction using a ruthenium catalyst was shown to be highly chemoselective, reducing an aryl azide to an amine in the presence of a disulfide bond within the same molecule without cleaving the S-S bond. Conversely, the Staudinger reduction, a common method for reducing azides, is generally incompatible with disulfides. The disulfide bond itself can be selectively cleaved by reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), conditions under which the azide group remains stable. This selective reactivity allows for a stepwise or stimulus-triggered manipulation of molecules containing the this compound framework, providing a powerful platform for advanced applications in materials science and chemical biology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[[4-[[(4-diazonioiminocyclohexa-2,5-dien-1-ylidene)-λ4-sulfanylidene]-λ4-sulfanylidene]cyclohexa-2,5-dien-1-ylidene]hydrazinylidene]azanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N6S2/c13-17-15-9-1-5-11(6-2-9)19-20-12-7-3-10(4-8-12)16-18-14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWBCXGZVCAKDGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=S=S=C2C=CC(=N[N+]#N)C=C2)C=CC1=NN=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30190882
Record name 4,4'-Dithiobis(phenylazide)
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Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

37434-06-3
Record name 4,4'-Dithiobis(phenylazide)
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Record name 4,4'-Dithiobis(phenylazide)
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Record name Dithiobis(phenylazide)
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Synthetic Methodologies and Derivatization Strategies for 4 Azidophenyl Disulfide

Synthetic Routes to 4-Aminophenyl Disulfide Precursors

The preparation of 4-aminophenyl disulfide, also known as 4,4'-dithiodianiline (B145801), is a critical first step. researchgate.netresearchgate.netorganic-chemistry.orgresearchgate.net Several classical and modern synthetic routes are employed to produce this key intermediate.

Reduction of Nitroaromatic Compounds

A common and effective method for synthesizing 4-aminophenyl disulfide involves the chemical reduction of a suitable nitroaromatic precursor, typically 4-nitrophenyl disulfide. This transformation can be achieved using various reducing agents.

One established method utilizes stannous chloride (SnCl₂) in an acidic medium to reduce the nitro groups to primary amines. rsc.org Another approach involves the reaction of 4-nitrochlorobenzene with sodium sulfide (B99878) (Na₂S), which serves as both a sulfur source and a reducing agent, to form the disulfide, followed by oxidation. scielo.br More contemporary methods include electrochemical reduction, where an applied potential across an electrode can convert the 4-nitrophenyl group to a 4-aminophenyl group. rsc.org Catalytic hydrogenation is also a viable route, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere to selectively reduce the nitro functionalities. sorbonne-universite.fr

A summary of common reduction conditions is presented below.

PrecursorReagent(s)CatalystSolventTypical ConditionsRef.
4-Nitrophenyl disulfideStannous chloride (SnCl₂)-Acidic (e.g., HCl)N/A rsc.org
4-NitrochlorobenzeneSodium sulfide (Na₂S)-WaterHeating scielo.br
4-Nitrophenyl groupElectrochemical-KCl solution-920 mV (vs. Ag/AgCl) rsc.org
4-Nitrophenyl derivativeHydrogen (H₂)Pd/C or Raney NiEthanol or Methanol (B129727)20–40°C, 0.5–1.0 MPa sorbonne-universite.fr

Oxidation of Aminothiophenols

An alternative and direct route to 4-aminophenyl disulfide is the oxidative coupling of 4-aminothiophenol (B129426). This method involves the dimerization of two thiol molecules to form a disulfide bond through the action of an oxidizing agent. This approach is often favored for its high selectivity and milder reaction conditions. rsc.org

Common oxidants for this transformation include hydrogen peroxide (H₂O₂) and iodine (I₂). The reaction is typically carried out at room temperature in an alcoholic solvent like methanol or ethanol. rsc.org The process can also be facilitated by atmospheric oxygen or by using sulfur or sulfur-releasing compounds like sodium thiosulfate. scielo.br Photochemical methods, where dimerization is induced by visible light, have also been reported. researchgate.net

The performance of different oxidants in the synthesis from 4-aminothiophenol is compared in the table below.

OxidantSolventTemperatureYield (%)Purity (%)Ref.
Hydrogen Peroxide (H₂O₂)Methanol/EthanolRoom Temp7892 rsc.org
Iodine (I₂)Methanol/EthanolRoom Temp8595 rsc.org
Sodium ThiosulfateWaterReflux82>95 scielo.br

Disulfide Bond Formation from Arylsulfonyl Chlorides

A less common but viable pathway to diaryl disulfides involves the use of arylsulfonyl chlorides as starting materials. This method can be achieved through a two-step process where an arylsulfonyl chloride is first reduced to a thiol or a related intermediate, which then undergoes oxidation or coupling to form the disulfide. For example, treatment of an arylsulfonyl chloride with a reagent like iodotrimethylsilane (B154268) can lead to the disulfide, though this can be costly for large-scale synthesis. scienceopen.com

A more direct method involves the reaction of an aromatic compound with sulfur chloride (S₂Cl₂) in the presence of a Lewis acid catalyst, such as anhydrous zinc chloride (ZnCl₂), to directly form the disulfide bond. scienceopen.com Another sophisticated approach is the chlorosulfonylation of diazonium salts derived from anilines, which produces arylsulfonyl chlorides that can then be converted to disulfides. researchgate.net

Conversion of Aminophenyl Disulfide to Azidophenyl Disulfide

Once 4-aminophenyl disulfide is obtained, the final step is the conversion of its primary amino groups into azide (B81097) functionalities.

Diazotization and Azide Formation

The most traditional and widely used method for converting an aromatic amine to an aryl azide is through the formation of a diazonium salt, followed by substitution with an azide ion. researchgate.netresearchgate.netchemrevlett.com This two-step sequence, often performed as a one-pot reaction, is a cornerstone of aromatic chemistry.

In a typical procedure, 4-aminophenyl disulfide is dissolved in a strong acid, such as concentrated sulfuric acid, and cooled to a low temperature (e.g., -10 to 0 °C). chemrevlett.com An aqueous solution of sodium nitrite (B80452) (NaNO₂) is then added dropwise to generate the bis(diazonium) salt in situ. chemrevlett.comacs.org Following the diazotization, a solution of sodium azide (NaN₃) is carefully added. The azide ion acts as a nucleophile, displacing the dinitrogen gas from the diazonium intermediate to yield the final product, 4-azidophenyl disulfide. chemrevlett.com High yields can be achieved with this method when conditions are carefully controlled. chemrevlett.com

Alternative Azidation Pathways for Aromatic Systems

While the diazotization-azide substitution sequence is robust, several alternative strategies for the synthesis of aryl azides have been developed, driven by the need for milder conditions, improved functional group tolerance, or avoidance of potentially hazardous intermediates. scielo.brresearchgate.net

Diazo-Transfer Reagents: One modern alternative involves the use of diazo-transfer reagents that can convert anilines to aryl azides in a single step. Reagents such as triflyl azide (TfN₃) or imidazole-1-sulfonyl azide react directly with the aromatic amine under mild conditions, often catalyzed by copper salts, to yield the corresponding aryl azide. researchgate.netorganic-chemistry.org

One-Pot Diazotization/Azidation: Streamlined one-pot procedures have been developed that avoid the isolation of diazonium salts. These methods use alternative diazotizing agents like tert-butyl nitrite in combination with an azide source such as azidotrimethylsilane (B126382) (TMSN₃). researchgate.net This approach is often milder and more convenient than the classical strong acid method.

Nucleophilic Aromatic Substitution (SNAr): For appropriately substituted aromatic systems, direct nucleophilic substitution of a leaving group (such as a halide) by an azide ion is possible. rsc.orgresearchgate.net This pathway would require a precursor like 4-halophenyl disulfide and typically works best with electron-withdrawing groups present on the aromatic ring.

Direct C-H Azidation: Emerging methods in organic synthesis allow for the direct conversion of a C-H bond on an aromatic ring into a C-N₃ bond. These reactions are typically mediated by transition metal catalysts (e.g., copper, rhodium) and utilize an azide source to functionalize the aromatic ring directly, offering high atom economy. rsc.org

Design and Synthesis of Functionalized this compound Derivatives

The unique bifunctionality of this compound, possessing a photoactivatable azido (B1232118) group and a reducible disulfide bond, makes it a valuable reagent in the fields of chemical biology and materials science. The azido group can participate in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or be converted to an amine via Staudinger ligation. The disulfide bond can be cleaved under reducing conditions, providing a mechanism for controlled release or disassembly.

The synthesis of complex molecular architectures often involves multi-component reactions where several molecules are joined together in a single step. The azide and disulfide functionalities of this compound allow for its integration into a variety of molecular scaffolds, including polymers and macrocycles.

For instance, this compound can be incorporated into network polymers. One approach involves the use of 4-aminophenyl disulfide (the reduced form of this compound) in thermally induced amine/epoxy polymerization with monomers like trimethylolpropane (B17298) triglycidyl ether. nii.ac.jp This creates a polymer scaffold with embedded disulfide bonds that can undergo topological rearrangement upon thermal triggering. nii.ac.jp

The azide group provides a handle for further functionalization through click chemistry. For example, an azido-functionalized metal-organic framework (MOF) was synthesized from 2-azidobiphenyl-4,4′-dicarboxylic acid. rsc.org This MOF could then be modified by reacting the azide groups with various alkynes to introduce new functionalities. rsc.org Similarly, this compound can be envisioned as a component in the synthesis of porphyrin derivatives, where the azide group reacts with alkynes to create porphyrin-triazole conjugates. mdpi.com

The construction of complex architectures can also be achieved through the sequential modification of a polymer backbone. For example, a polymer with pendant azlactone groups can be synthesized and subsequently reacted with amine-containing molecules, such as 4-aminophenyl disulfide, to introduce disulfide crosslinks. nih.gov

Table 1: Examples of Complex Molecular Architectures Incorporating this compound or its Analogs
Starting Material/AnalogReaction TypeResulting ArchitectureKey Feature
4-Aminophenyl disulfideAmine/epoxy polymerizationNetwork polymerThermally triggerable topological rearrangement
2-Azidobiphenyl-4,4′-dicarboxylic acidSolvothermal synthesisMetal-Organic Framework (MOF)Post-synthetic modification via click chemistry
5-(4-Azidophenyl)porphyrinCopper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)Porphyrin-triazole conjugateBridged porphyrin systems
Poly(2-vinyl-4,4-dimethyl azlactone)Post-polymerization modificationDisulfide-crosslinked polymerStimuli-responsive release

The ability to connect different molecular entities is crucial in areas like drug delivery and diagnostics. Bifunctional and multifunctional scaffolds act as linkers, bridging two or more molecules. This compound is an ideal candidate for constructing such scaffolds due to its orthogonal reactive groups. The azide allows for attachment to one molecule via click chemistry, while the disulfide can be used to connect to a thiol-containing molecule.

A key application of this concept is in bioconjugation, the process of linking biomolecules like proteins or peptides. For example, a bifunctional linker containing an azide and a maleimide (B117702) group can be synthesized. The maleimide reacts specifically with cysteine residues in a protein, while the azide can be used to attach another molecule, such as a fluorescent dye or a drug, via a click reaction. While not directly this compound, this illustrates the principle of using orthogonal reactive handles for creating bifunctional linkers. ucl.ac.uk

The development of acid-cleavable linkers for antibody-drug conjugates (ADCs) also provides a relevant framework. google.com These linkers are stable at neutral pH but cleave under the acidic conditions found within cells, releasing the drug at the target site. google.com A similar strategy could be employed with this compound, where the disulfide bond provides a redox-sensitive cleavage site.

The synthesis of dendrons, highly branched molecules, offers another avenue for creating multifunctional scaffolds. By using a combination of orthogonal protecting groups and click chemistry, dendrons with multiple azide and alkyne functionalities can be prepared, allowing for the attachment of different molecules at specific locations. acs.org

Table 2: Strategies for Bifunctional and Multifunctional Scaffolds
Scaffold TypeKey Reactive GroupsConjugation StrategyApplication Example
Heterobifunctional LinkerAzide, MaleimideOrthogonal reactions with alkynes and thiolsProtein-small molecule conjugation
Redox-sensitive LinkerDisulfide, Activated EsterCleavage of disulfide in reducing environmentsControlled drug release
Dendritic ScaffoldMultiple Azides/AlkynesStepwise click chemistryMultivalent targeting and imaging

The electronic nature of the substituents on the phenyl ring plays a significant role. Electron-withdrawing groups can increase the reactivity of the azide group in certain cycloaddition reactions. Conversely, electron-donating groups can make the disulfide bond more susceptible to reduction.

The steric environment around the reactive groups is also important. Bulky substituents near the azide or disulfide can hinder their reaction with other molecules. This can be used to control the selectivity of reactions, for example, by favoring reaction at a less hindered site in a multifunctional molecule.

The synthesis of unsymmetrical disulfides, where the two sulfur atoms are attached to different aryl groups, offers another way to tune reactivity. organic-chemistry.org For instance, reacting an aryl thiol with an N-thio-substituted phthalimide (B116566) in the presence of a copper catalyst can yield unsymmetrical disulfides. organic-chemistry.org This approach could be used to create derivatives of this compound with tailored redox properties.

Furthermore, the reactivity of thiols and disulfides is influenced by the surrounding microenvironment, including pH. mdpi.com This principle can be exploited in the design of materials that respond to specific biological conditions. For example, thiol-ene polymers containing disulfide bonds can be designed to be stable under normal conditions but degradable in the presence of reducing agents like glutathione (B108866), which is found at high concentrations inside cells. acs.org

Table 3: Factors Influencing the Reactivity of this compound Derivatives
ModificationEffect on ReactivityExample
Electronic EffectsElectron-withdrawing groups can enhance azide reactivity.Introduction of a nitro group to the phenyl ring.
Steric HindranceBulky substituents can decrease reaction rates.Addition of a t-butyl group adjacent to the disulfide.
Unsymmetrical DisulfidesAllows for fine-tuning of redox potential.Synthesis of a disulfide with one 4-azidophenyl group and one 4-nitrophenyl group.
Environmental FactorspH and presence of reducing agents can trigger reactions.Disulfide cleavage in the presence of glutathione.

Mechanistic Investigations of Disulfide Reactivity and Photochemistry in 4 Azidophenyl Disulfide Systems

Disulfide Exchange Mechanisms

The reactivity of the disulfide bond in 4-azidophenyl disulfide is central to its utility in various chemical and biological applications. Disulfide exchange reactions are dynamic processes that can proceed through several mechanistic pathways, each influenced by the surrounding chemical environment.

Radical-Mediated Pathways and Thiyl Radicals

Disulfide exchange reactions involving aromatic disulfides can occur through a radical-mediated mechanism. rsc.orgsemanticscholar.orgrsc.org This pathway is initiated by the homolytic cleavage of the S-S bond, which can be prompted by stimuli such as heat or light, to generate two thiyl radicals (RS•). rsc.orgd-nb.info These highly reactive intermediates can then participate in a cascade of reactions. mdpi.com

The process of disulfide exchange via a radical-mediated pathway involves the following steps:

Initiation: The S-S bond of a disulfide molecule breaks, forming two thiyl radicals.

Propagation: A generated thiyl radical attacks another disulfide bond, leading to the formation of a new disulfide bond and another thiyl radical. acs.org

Termination: Two thiyl radicals can combine to form a disulfide bond. nih.gov

The stability of the resulting thiyl radical plays a significant role in the reaction kinetics. For instance, the exchange between an alkyl thiol and a dithioglycolate disulfide is slower when the thiyl radical formed from the thiol is more stable than the radical from the disulfide. rsc.org The presence of radical traps can inhibit the exchange reaction, confirming the involvement of radical species. rsc.orgsemanticscholar.orgrsc.org

Associative (Metathesis) Pathways

Disulfide exchange can also proceed through an associative pathway, often referred to as disulfide metathesis. rsc.org This mechanism is particularly relevant for aromatic disulfides and is considered a type of SN2 reaction. nih.gov In this pathway, a thiolate anion (RS⁻) acts as a nucleophile and attacks one of the sulfur atoms of the disulfide bond. wikipedia.org This attack results in the formation of a transient, linear trisulfide-like transition state where the negative charge is delocalized over the three sulfur atoms. nih.govrsc.org Subsequently, the original S-S bond is cleaved, releasing a different thiolate anion and forming a new disulfide bond. wikipedia.org

This pathway is distinct from radical-mediated processes and is often favored in the presence of species that can generate thiolates. The reversibility of disulfide metathesis often leads to a mixture of disulfide products at equilibrium. pnas.org

Influence of Catalytic Species and Environmental Factors

The rate and mechanism of disulfide exchange are highly sensitive to catalytic species and environmental conditions.

Catalysts: Various species can catalyze disulfide exchange. Bases can enhance the reaction by promoting the formation of thiolate anions, which are key nucleophiles in the associative pathway. rsc.orgsemanticscholar.orgrsc.org Lewis acids, such as SbCl₅ and FeCl₃, have been shown to facilitate electron transfer from diaryl disulfides, thereby promoting their oxidation. oup.com Certain palladium complexes can also catalyze the addition of diaryl disulfides to acetylenes. acs.org In some systems, hydroxy(tosyloxy)iodobenzene (HTIB) can act as a radical initiator for disulfide metathesis. pnas.org

Environmental Factors:

pH: The pH of the reaction medium is a critical factor, particularly for thiol-disulfide exchange. Thiolates are the reactive species in the associative pathway, so the reaction is generally inhibited at low pH (typically below 8) where the protonated thiol form is favored. wikipedia.orguwaterloo.ca Conversely, alkaline conditions promote the formation of thiolate anions and accelerate the exchange. uwaterloo.ca Under strongly acidic conditions, a disulfide bond can be protonated to a sulfenium cation, which can then undergo electrophilic attack on another disulfide, leading to exchange. uwaterloo.ca

Solvent: The polarity of the solvent can influence the charge distribution in the transition state of the associative pathway. Polar solvents can stabilize separated thiolate and disulfide molecules, while hydrophobic, aprotic environments can better accommodate the delocalized charge of the trisulfide-like transition state. rsc.org

Pressure: High pressure has been shown to promote disulfide exchange reactions even in the absence of catalysts. acs.org Pressure can facilitate the reaction by reducing intermolecular distances and molecular volume, although it can also shift the equilibrium towards the reactants if homolytic bond cleavage, which increases volume, is favored. acs.org

Light: Photoirradiation can induce the homolytic cleavage of the S-S bond, initiating radical-mediated pathways. d-nb.info This is particularly effective for diaryl disulfides, which can act as photocatalysts in various reactions. beilstein-journals.org

Kinetic Analysis of Exchange Reactions

Kinetic studies of disulfide exchange reactions provide valuable insights into the underlying mechanisms. For aromatic disulfides, the exchange can be monitored using techniques like 13C NMR spectroscopy to follow the formation of the heterodimeric product over time. rsc.org

In a model exchange reaction between 4-aminophenyl disulfide and diphenyl disulfide, the reaction was found to proceed via a radical-mediated mechanism. rsc.orgsemanticscholar.orgrsc.org The rate of this exchange was significantly influenced by substituents on the aromatic ring. For instance, replacing 4-aminophenyl disulfide with bis(4-hydroxyphenyl) disulfide resulted in a faster reaction, reaching 60% conversion in approximately 2 hours compared to 12 hours for the amino-substituted compound. rsc.orgsemanticscholar.org The presence of UV radiation also drastically increased the reaction rate, further supporting a radical-mediated pathway. rsc.orgsemanticscholar.org

Kinetic studies have also been performed under high pressure, where the exchange between various homodimeric aryl disulfides was investigated. acs.org In some systems, no product was observed after 12 hours under ambient conditions, while under high pressure, the reactions proceeded to give the heterodimeric product. acs.org

Redox Chemistry of the Disulfide Bond

The disulfide bond in this compound is redox-active, meaning it can participate in oxidation and reduction reactions. This property is fundamental to its chemical behavior and applications.

Electron Transfer Processes to Diaryl Disulfides

The reduction of diaryl disulfides, such as this compound, involves the transfer of electrons to the disulfide molecule. This process has been studied both experimentally, using techniques like voltammetry, and through theoretical calculations. nih.govacs.org The reduction is a dissociative process that leads to the cleavage of the S-S bond in a stepwise manner. nih.govacs.org

Upon electron transfer, a radical anion is formed. nih.govacs.org The stability and structure of this radical anion are influenced by the substituents on the aryl rings. For disulfides with electron-donating or mildly electron-withdrawing groups, the added electron occupies a singly occupied molecular orbital (SOMO) that is heavily localized on the S-S bond, which is a σ* antibonding orbital. nih.govacs.org This leads to a significant stretching and weakening of the S-S bond, resulting in a large inner reorganization energy and a rapid cleavage of the bond. nih.govacs.org

In contrast, for disulfides bearing strong electron-withdrawing groups, the SOMO can be more delocalized onto the aryl rings. nih.govacs.org This delocalization can lead to a more stable radical anion and a slower rate of S-S bond cleavage. nih.govacs.org The azido (B1232118) group (-N₃) in this compound is considered an electron-withdrawing group, which would influence the electron transfer process accordingly. The azido group itself is also redox-active and can be reduced, for example, by voltammetry, which shows a reduction signal at approximately -0.9 V. rsc.org

Dissociative Reduction and S-S Bond Cleavage

The reduction of diaryl disulfides, including this compound, is characterized by a dissociative electron transfer process that leads to the cleavage of the S-S bond. This reduction can be studied electrochemically or through homogeneous electron transfer from electrogenerated radical anions. The process is typically a stepwise mechanism where the initial electron transfer results in the formation of a disulfide radical anion, which is often unstable and rapidly dissociates. researchgate.net

Studies on a series of para-substituted diaryl disulfides have shown that the nature of the substituent significantly influences the reduction potential and the stability of the resulting radical anion. The reduction process leads to the cleavage of the S-S bond, forming two thiolate anions in a stepwise manner. researchgate.net For disulfides with electron-donating or mildly electron-withdrawing groups, the formation of the radical anion involves a large inner reorganization energy, reflecting a significant stretching of the S-S bond upon accepting an electron. This leads to the formation of a σ-radical anion, where the singly occupied molecular orbital (SOMO) is heavily localized on the S-S bond, resulting in a very low bond energy and an extremely fast cleavage rate. researchgate.net Conversely, for substituents that are strongly electron-withdrawing, the SOMO's delocalization onto the aryl system increases, which decreases the reorganization energy required for the radical anion's formation. researchgate.net

Substituent Type on Diaryl DisulfideRadical Anion CharacteristicsS-S Bond Cleavage OutcomeReference
Electron-Donating or Mildly Electron-WithdrawingLarge inner reorganization energy; significant S-S bond stretching; SOMO localized on S-S bond (σ-radical anion).Low bond energy in radical anion; very rapid cleavage. researchgate.net
Strongly Electron-WithdrawingDecreased reorganization energy; increased SOMO delocalization onto the aryl ring.Despite increased delocalization, the reduction intermediate is still a σ-type radical anion leading to cleavage. researchgate.net

Formation of Disulfides from Thiols

The formation of a disulfide bond from two thiol molecules is a fundamental oxidative process. Several mechanisms can facilitate this transformation, primarily categorized as thiol-disulfide exchange or direct oxidation.

One of the most common pathways is the thiol-disulfide exchange reaction, which proceeds via a nucleophilic substitution (Sₙ2) mechanism. nih.gov In this process, a deprotonated thiolate anion acts as the nucleophile, attacking one of the sulfur atoms of a disulfide bond. This occurs in a single step through a trisulfide-like transition state, resulting in the formation of a new disulfide bond and the release of a different thiolate anion. nih.gov

Alternatively, disulfides can be formed through the oxidation of thiols. This can occur via several routes:

Two-Electron Oxidation : This pathway can proceed through a sulfenic acid (RSOH) intermediate, which then reacts rapidly with another thiol to yield the disulfide. nih.gov

One-Electron Oxidation : This process generates thiyl radicals (RS•). The recombination of two thiyl radicals directly forms a disulfide bond. nih.gov Under physiological conditions, a thiyl radical is more likely to react with a thiolate anion to form a disulfide radical anion, which can then be oxidized to the final disulfide product. nih.gov

Chemical Oxidation : A variety of oxidizing agents, including mild reagents like air or more potent ones such as sulfuryl fluoride (B91410) (SO₂F₂), can convert thiols to disulfides. sci-hub.sechemrxiv.orgresearchgate.net The reaction with SO₂F₂ is noted for its high efficiency, selectivity, and quantitative yields under simple reaction conditions. chemrxiv.orgresearchgate.net

MechanismKey StepsKey IntermediatesReference
Thiol-Disulfide Exchange (Sₙ2)Nucleophilic attack of thiolate on disulfide sulfur.Trisulfide-like transition state. nih.gov
Two-Electron OxidationOxidation of thiol to sulfenic acid, followed by reaction with another thiol.Sulfenic acid (RSOH). nih.gov
One-Electron OxidationOxidation of thiol to thiyl radical, followed by radical recombination or reaction with thiolate.Thiyl radical (RS•), Disulfide radical anion. nih.gov
Chemical Oxidation (e.g., with SO₂F₂)Direct oxidation of thiols by an external oxidizing agent.Varies with oxidant; may involve sulfonyl intermediates. chemrxiv.orgresearchgate.net

Photochemistry of the Azido Group

The aryl azide (B81097) moiety of this compound is a photoactivatable group, meaning its reactivity is triggered by light. This property is central to its use in applications like photoaffinity labeling and cross-linking. nih.gov

Upon absorption of ultraviolet (UV) light, typically at wavelengths around 254 nm, the primary photochemical event for an aryl azide is the cleavage of the N-N₂ bond. researchgate.net This process results in the extrusion of a molecule of dinitrogen (N₂) and the generation of a highly reactive intermediate known as an aryl nitrene. researchgate.net In the case of this compound, this reaction would produce a 4-disulfidophenylnitrene intermediate. This photo-induced formation of a nitrene is a well-established method for creating covalent linkages in biological systems and materials science. nih.govmdpi.com

The photolysis of aryl azides can lead to the formation of the nitrene intermediate in either its singlet or triplet electronic state. researchgate.net The specific pathway and the resulting state of the nitrene can be influenced by factors such as the excitation wavelength, temperature, and the surrounding solvent or matrix. researchgate.netdiva-portal.org Generally, direct irradiation populates an excited singlet state of the azide, which can then decay to form the singlet nitrene. The singlet nitrene can subsequently undergo intersystem crossing to the more stable triplet ground state nitrene. researchgate.net

The reactivity of these two states differs significantly:

Singlet Nitrenes are electron-deficient species that can undergo concerted insertion reactions into C-H and N-H bonds or add to double bonds.

Triplet Nitrenes behave as diradicals and typically react via slower, stepwise mechanisms, such as hydrogen atom abstraction. researchgate.net

The choice of reaction conditions can therefore be used to control the desired photochemical outcome. Low temperatures, for instance, have been shown to favor the formation of triplet state intermediates. researchgate.net

Once formed, the highly reactive aryl nitrene intermediate can undergo a variety of subsequent reactions, leading to the final photoproducts. The evolution of these intermediates is rapid and defines the ultimate utility of the photo-cross-linking process. Common reaction pathways for aryl nitrenes include:

C-H/N-H Insertion : The nitrene can insert into nearby C-H or N-H bonds, forming a new covalent bond. This is the basis for its use in photoaffinity labeling.

Ring Expansion : The phenylnitrene can rearrange to form a seven-membered ring intermediate, a dehydroazepine. researchgate.net

Dimerization : Two nitrene intermediates can react with each other to form an azo compound (e.g., azobenzene (B91143) derivative). researchgate.net

The distribution of these final products depends on the reactivity of the nitrene state (singlet vs. triplet) and the availability of reaction partners in its immediate environment.

Wavelength Dependence and Excited State Pathways

Mechanochemical Activation of Disulfide Bonds

Beyond chemical and photochemical methods, the disulfide bond is susceptible to cleavage via mechanical force, a process known as mechanochemical activation. When a polymer chain containing a disulfide bond is subjected to a sufficient mechanical force, such as through ultrasonication in solution or pulling with an atomic force microscope, the S-S bond can be selectively ruptured. ub.edud-nb.inforsc.org

Computational and experimental studies have revealed that the mechanism of cleavage is strikingly dependent on the magnitude of the applied force. ub.edu

At low to moderate forces , the preferred pathway is often a bimolecular nucleophilic substitution (Sₙ2) reaction, where a nucleophile (like a hydroxide (B78521) ion in alkaline solution) attacks one of the sulfur atoms. The external force assists this process by lowering the activation energy. ub.edu

At high forces (in the range of 1.5-2 nN), the mechanism can switch. The force becomes sufficient to directly rupture covalent bonds without the need for a nucleophile. Under these conditions, unimolecular scission of either the C-S bond or the S-S bond can occur, with the C-S bond often breaking at a lower force threshold than the S-S bond. ub.edu

This force-dependent reactivity highlights a complex interplay between mechanical energy and chemical reaction coordinates, allowing for controlled bond cleavage in response to mechanical stimuli. ub.eduresearchgate.net

Applied Force LevelDominant Cleavage MechanismDescriptionReference
Low to Moderate ForceBimolecular Sₙ2 AttackA nucleophile (e.g., OH⁻) attacks a sulfur atom, assisted by the external force which lowers the activation barrier. ub.edu
High Force (~2 nN)Unimolecular C–S Bond RuptureThe force is sufficient to directly break the C-S bond, which can become the preferred pathway over Sₙ2. ub.edu
Very High Force (>2 nN)Unimolecular S–S Bond RuptureThe force directly overcomes the bond dissociation energy of the disulfide bond itself. ub.edu

Force-Induced Cleavage Mechanisms (S-S vs. C-S)

When mechanical force is applied to a polymer chain incorporating a this compound moiety, the tension is distributed across its covalent bonds. The competition between the cleavage of the sulfur-sulfur (S-S) bond and the carbon-sulfur (C-S) bond is a central aspect of its mechanochemical reactivity. ub.edu

Under thermal conditions, the S-S bond is generally weaker than the C-S bond. Computational and experimental studies on analogous aromatic disulfides confirm that the energy barrier for homolytic cleavage of the S-S bond is significantly lower than that of the C-S bond. researchgate.net For instance, the radical anion of a disulfide shows an energy barrier for S-S cleavage of approximately 5.68 kcal/mol, compared to 9.19 kcal/mol for C-S bond scission. researchgate.net This inherent difference suggests that S-S bond cleavage is the more favorable pathway.

However, the application of an external mechanical force can dramatically alter the potential energy surface of the molecule and influence which bond breaks. ub.edu Computational simulations on disulfide bonds under tension reveal that while S-S bond cleavage is typical, the C-S bond can also be ruptured. ub.edu The preferred cleavage pathway is highly dependent on the magnitude of the applied force. At moderate forces, the reaction may proceed through a bimolecular nucleophilic substitution (SN2) type mechanism if a nucleophile is present. ub.edu At higher forces, around 2 nN, a competition emerges between the SN2 pathway and a unimolecular C-S bond rupture. Beyond this threshold, the C-S bond cleavage can become the dominant, barrierless pathway. ub.edu

The generation of thiyl radicals upon mechanical fracture of disulfide-containing materials is strong evidence for S-S bond cleavage being a primary mechanism. mdpi.com This process is foundational to the self-healing properties observed in many disulfide-based polymers, where the recombination of these thiyl radicals can reform the disulfide linkage. mdpi.comresearchgate.net

Table 1. Comparison of S-S and C-S Cleavage Mechanisms in Aromatic Disulfides Under Force.
ParameterS-S (Sulfur-Sulfur) CleavageC-S (Carbon-Sulfur) Cleavage
Primary MechanismHomolytic cleavage to form two thiyl radicals (Ar-S•). mdpi.comHomolytic or heterolytic cleavage to form a thiyl radical (Ar-S•) and an aryl radical, or corresponding ions. ub.edu
Relative Bond Energy (No Force)Lower; more labile bond. researchgate.netHigher; more stable bond. researchgate.net
Activation Barrier (Radical Anion)~5.68 kcal/mol. researchgate.net~9.19 kcal/mol. researchgate.net
Effect of Mechanical ForcePrimary cleavage pathway under many conditions, especially mechanical fracturing. mdpi.comresearchgate.netBecomes competitive with S-S cleavage at high forces (~2 nN) and can become the dominant, barrierless pathway at even higher forces. ub.edu
Resulting SpeciesTwo 4-azidophenylthiyl radicals.A 4-azidophenylthiyl radical and a 4-azidophenyl radical.

Impact of Mechanical Stress on Reaction Pathways

Mechanical stress does more than simply break the weakest bond; it can fundamentally alter the preferred chemical reaction pathways. ub.eduresearchgate.net For disulfide systems, the application of force can steer the reaction away from thermally accessible routes and towards unique, force-activated mechanisms. This phenomenon introduces a layer of complexity and opportunity in designing materials that respond to mechanical stimuli in specific, pre-programmed ways. ub.edu

One of the most significant impacts of mechanical stress is the generation of radical species. mdpi.com The homolytic cleavage of the S-S bond in this compound under tension produces two 4-azidophenylthiyl radicals. These highly reactive intermediates can then participate in a variety of subsequent reactions, including:

Recombination: The radicals can recombine to reform the disulfide bond, a process that is the basis for the self-healing and reversible properties of disulfide-containing polymers. researchgate.net

Disulfide Exchange: A thiyl radical can attack another disulfide bond, leading to a disulfide exchange or metathesis reaction. mdpi.comresearchgate.net This radical-mediated mechanism is crucial for the dynamic nature and reprocessability of vitrimers containing aromatic disulfides. researchgate.netrsc.org

Addition Reactions: The generated radicals can add to other reactive sites, such as double bonds, within the polymer network. researchgate.net

Furthermore, computational studies have shown that mechanical force can transform a concerted SN2 reaction pathway into a two-step mechanism. ub.edu At forces around 2.25 nN, the direct attack of a nucleophile on a sulfur atom can transition to a mechanism involving an initial S-S bond cleavage, followed by the addition of the nucleophile to the resulting cation. ub.edu

Interestingly, mechanical force can also play a dual, sometimes antagonistic, role. researchgate.net While force can lower the activation energy barrier for a reaction, it can simultaneously induce conformational changes in the molecule. For instance, force applied to a disulfide bond can alter the S-S-C-C dihedral angle, potentially driving the molecule into a conformation that is sterically shielded from attack by a nucleophile. researchgate.net This "reactivity switch" demonstrates that the relationship between force and reaction rate is not always linear and depends heavily on the molecular geometry and the specific reaction pathway. researchgate.net This effect has been observed in epoxy vitrimers containing 4-aminophenyl disulfide, a close structural analog of this compound, where mechanical damage leads to the formation of intermediate radical species. rsc.orgresearchgate.net

Table 2. Summary of Mechanical Stress Impact on Disulfide Reaction Pathways.
Effect of Mechanical StressDescriptionConsequence for this compound Systems
Radical GenerationPromotes homolytic cleavage of the S-S bond to form thiyl radicals. mdpi.comresearchgate.netInitiates disulfide exchange reactions, enabling material reprocessing and self-healing. researchgate.net
Pathway TransformationCan convert concerted reaction mechanisms (e.g., SN2) into stepwise processes involving initial bond cleavage. ub.eduAlters the fundamental steps of reactions like nucleophilic attack, dependent on the force magnitude.
Conformational ShieldingInduces changes in molecular geometry (e.g., dihedral angles) that can sterically hinder reactive sites. researchgate.netCan lead to a "reactivity switch" where increasing force beyond a certain point may slow down, rather than accelerate, certain reactions. researchgate.net
Lowering Activation EnergyPerforms work on the system, reducing the energy barrier for bond cleavage. researchgate.netacs.orgAllows for bond scission and subsequent reactions to occur under conditions where they would be thermally inaccessible.

Applications in Advanced Materials Science and Engineering

Dynamic Covalent Networks and Self-Healing Materials

Dynamic covalent networks are a class of polymers that contain reversible covalent bonds. These bonds can break and reform under specific conditions, allowing the material to change its shape, repair damage, or be recycled. The disulfide bond (S-S) in 4-azidophenyl disulfide is a prime example of such a dynamic linkage.

Integration of Dynamic Disulfide Bonds into Polymeric Matrices

The incorporation of this compound into polymer matrices, such as poly(urea-urethane) elastomers, introduces dynamic disulfide bonds that are key to their self-healing capabilities. rsc.org This compound can act as a dynamic crosslinker, creating a network that can be altered without permanent degradation. rsc.org The versatility of disulfide chemistry allows for its straightforward implementation into a wide variety of polymers. rsc.orgnih.gov The presence of these dynamic bonds allows the polymer network to undergo topological rearrangements, which is essential for processes like self-healing and reprocessing. nii.ac.jp

Theoretical studies have shown that the introduction of dynamic bonds, like the disulfide linkage, is fundamental to designing materials with self-healing capacity. frontiersin.org The process often involves the use of this compound as a curing agent or hardener in the polymer synthesis. mdpi.com For instance, it has been used to create epoxy vitrimers and carbon fiber composites with enhanced mechanical properties and shape memory capabilities. The resulting materials exhibit properties of traditional thermosets, such as good mechanical performance, while also possessing the ability to be reprocessed and repaired. mdpi.com

Self-Repair Mechanisms via Disulfide Metathesis

The self-healing functionality in polymers containing this compound is primarily attributed to disulfide metathesis, or exchange reactions. nih.govacs.org This process involves the cleavage and reformation of disulfide bonds. nih.gov When a material containing these bonds is damaged, the disulfide bonds at the fracture site can break, generating thiyl radicals. nih.gov These radicals can then react with other disulfide bonds in the vicinity, leading to a shuffling of the bonds and the eventual repair of the damage. nih.gov

The mechanism for this self-healing event is understood to be a radical-mediated process. rsc.orgnih.govscispace.com It involves the homolytic cleavage of the S-S bond, followed by the transfer of the resulting sulfur-based radicals. rsc.orgfrontiersin.orgscispace.com This radical-mediated reaction is considered responsible for the self-healing process, as opposed to a direct metathesis mechanism. frontiersin.orgrsc.org The exchange reaction can occur at room temperature, particularly in aromatic disulfides, which makes these materials particularly attractive for practical applications. rsc.orgnih.gov The process can be accelerated by external stimuli such as heat or UV light, which promote the cleavage of the disulfide bonds. rsc.orgnih.gov

Influence of Molecular Structure on Healing Efficiency

The efficiency of the self-healing process is significantly influenced by the molecular structure of the polymer network. frontiersin.org Factors such as the mobility of the polymer chains and the strength of the disulfide bond play a crucial role. frontiersin.orgnih.gov

The mobility of the polymer chains is a key determinant in the self-healing process, as it dictates the ability of the sulfur radicals to move and react with other disulfide bonds. frontiersin.org The number of non-covalent interactions between chains, such as hydrogen bonds, can affect this mobility. nih.gov An intermediate number of hydrogen bonds appears to be optimal, as too many can make the chains too rigid, while too few can make them too mobile, decreasing the concentration of disulfide bonds in the reaction area. nih.gov

The strength of the S-S bond itself is also a critical factor. rsc.org The presence of certain chemical groups on the aromatic ring of the disulfide can modulate this bond strength. For example, amino groups, as in 4-aminophenyl disulfide, are thought to weaken the S-S bond, which favors the formation of the radicals necessary for the exchange reaction. frontiersin.orgrsc.org This is supported by studies comparing the healing efficiency of materials with different substituents on the disulfide compound. For instance, replacing 4-aminophenyl disulfide with bis(4-hydroxyphenyl) disulfide in a model reaction led to a significant increase in the reaction rate, with 60% conversion achieved in approximately 2 hours compared to 12 hours for the amino-substituted compound. rsc.orgscispace.com This highlights the profound impact of the molecular structure on the kinetics of the self-healing process.

The table below summarizes the effect of different substituents on the disulfide exchange reaction rate.

ReactantReaction Time for 60% Conversion
4-Aminophenyl disulfide~12 hours
Bis(4-hydroxyphenyl) disulfide~2 hours

This data is based on a model exchange reaction and illustrates the relative reaction rates. rsc.orgscispace.com

Reprocessable and Recyclable Thermoset Polymers (Vitrimers)

Thermoset polymers are known for their excellent mechanical and thermal properties, but their cross-linked nature traditionally makes them difficult to recycle or reprocess. The incorporation of dynamic covalent bonds, such as those from this compound, has led to the development of a new class of thermosets called vitrimers, which can be reprocessed and recycled. acs.org

Hardener and Crosslinker Applications in Epoxy Networks

This compound has been effectively used as a hardener and crosslinker in epoxy networks to create vitrimers. acs.orgrsc.org When used as a hardener, it introduces dynamic disulfide bonds throughout the epoxy network, enabling the material to be reprocessed, repaired, and recycled. rsc.org These epoxy networks exhibit properties comparable to traditional thermosets, making them suitable for a wide range of applications, including composites, coatings, and adhesives. mdpi.com

The dynamic nature of the disulfide bonds allows the network to relax stress and flow at elevated temperatures, which is a key characteristic of vitrimers. rsc.org Studies have shown that the choice of hardener isomer can affect the properties of the resulting vitrimer. For example, networks based on 2-aminophenyl disulfide (2-AFD) were found to dissolve in considerably lower times than those based on 4-aminophenyl disulfide (4-AFD), which could have implications for chemical recycling processes. acs.orgurjc.es

Furthermore, the concentration of the dynamic disulfide bonds in the network can be tuned to control the material's properties. In some cases, an excess of the amine hardener is required to achieve full reparability, as this can influence the network's ability to relax and reform. rsc.org Research has also explored the creation of "dual disulfide vitrimers," where both the epoxy monomer and the amine curing agent contain aromatic disulfide bonds. cnrs.fr These materials exhibit rapid stress relaxation and enhanced recyclability due to the high content of exchangeable crosslinks. cnrs.fr

Chemical Recycling and Reprocessing Strategies

The dynamic nature of the disulfide bonds in vitrimers allows for various chemical recycling and reprocessing strategies. These materials can be depolymerized under specific conditions, allowing for the recovery of valuable components, such as carbon fibers from composite materials. cnrs.frrsc.org

One common method for chemical recycling involves dissolving the vitrimer in a specific solvent mixture. For example, a mixture of N,N-dimethylformamide and 2-mercaptoethanol (B42355) has been used to dissolve an epoxy matrix, allowing for the recovery of intact carbon fibers. rsc.org The choice of solvent and the presence of a thiol, like 2-mercaptoethanol, facilitates the exchange reactions and the breakdown of the polymer network. rsc.orggoogle.com

The table below outlines different hardeners used in epoxy vitrimers and their reprocessing conditions.

HardenerReprocessing ConditionsReference
4-Aminophenyl disulfide (4-AFD)200 °C, 100 bars, 5 min acs.org
Isosorbide-derived epoxy with 4-AFD100 °C, 1 h acs.org
Bis(4-glycidyloxyphenyl) disulfide with 4-AFD180 °C, 20 min, 200 bars acs.org

Reprocessing can also be achieved through hot pressing, where the material is heated to a temperature that activates the disulfide exchange reactions, allowing it to be reshaped and reformed. mdpi.comresearchgate.net Studies have shown that reprocessed materials can recover a significant portion of their original mechanical properties. For example, a polyhexahydrotriazine thermoset prepared with this compound demonstrated nearly 100% recovery of its flexural strength after being reprocessed by hot pressing. mdpi.comresearchgate.net

The development of vitrimers with dual relaxation mechanisms, such as those containing both disulfide and imine bonds, offers further possibilities for chemical recycling. nih.gov These materials can be degraded through different chemical pathways, providing more flexibility in the recycling process. nih.gov

Stimuli-Responsive Materials

The dynamic nature of the disulfide bond in this compound makes it an ideal component for creating materials that can respond to external stimuli such as mechanical force, light, and heat.

The incorporation of aromatic disulfide bonds can impart mechanochromic—or stress-responsive color-changing—properties to polymers. mdpi.com When mechanical force is applied to a polymer network crosslinked with a compound like 4,4'-dithiodianiline (B145801) (also known as 4-aminophenyl disulfide), the disulfide bonds can be cleaved. researchgate.net This homolytic cleavage generates thiyl radicals, which cause the material to change color, often from yellow to green. researchgate.net

This color change serves as a visual indicator of stress distribution and damage within the material. mdpi.comresearchgate.net The duration of the mechanochromic effect has been found to be dependent on the crosslink density of the epoxy adhesive; a higher density network with less segmental chain movement results in a longer-lasting color change, which can also correlate with tougher adhesion strength. researchgate.net This property is particularly useful for creating intelligent materials that can signal their structural integrity. mdpi.com

Polymers containing aromatic disulfide linkages exhibit responsiveness to both thermal and light-based stimuli. mdpi.comnih.gov These stimuli can trigger reversible cleavage and reformation of the disulfide bonds, enabling functionalities like reprocessing, self-healing, and shape memory.

Temperature Responsiveness : At elevated temperatures, disulfide bonds can undergo exchange reactions, allowing the polymer network to rearrange its topology. researchgate.net This enables thermosets, which are traditionally permanent, to be reprocessed and healed by applying heat. mdpi.com For example, a polyhexahydrotriazine (PHT) thermoset prepared with 4-aminophenyl disulfide could be repeatedly reprocessed by hot pressing. mdpi.com The healing efficiency of such materials often increases with temperature due to enhanced material mobility, which facilitates more efficient bond exchange at the damaged interface. nih.gov

UV-Light Responsiveness : UV irradiation is another effective stimulus for activating disulfide exchange. mdpi.comresearchgate.net The energy from UV light can cleave the S-S bonds, creating radicals that mediate the exchange process. rsc.orgtheses.fr Studies have shown that applying UV radiation can drastically increase the rate of product formation in a model exchange reaction involving 4-aminophenyl disulfide. rsc.org This photo-responsiveness allows for non-contact, spatially controlled healing and network rearrangement in materials.

4-aminophenyl disulfide, a derivative of the titular compound, has been successfully used as a crosslinking agent to develop advanced multi-shape memory polymers (SMPs). researchgate.net These smart materials can be programmed to hold multiple temporary shapes and revert to their permanent shape in a sequential, controlled manner upon exposure to a stimulus, typically heat. researchgate.net

In one study, a self-healing polyurethane with triple-shape memory properties was synthesized using 4,4'-aminophenyl disulfide. researchgate.net The material was able to memorize two distinct temporary shapes and exhibited subsequent recovery at two different switching temperatures. researchgate.net The disulfide bonds act as dynamic netpoints that can be rearranged, while other phase transitions within the polymer structure serve as the basis for fixing the temporary shapes. researchgate.net The incorporation of 4-aminophenyl disulfide has also been used to create epoxy vitrimer composites with multi-shape memory capabilities for potential use in high-performance materials.

Interactive Table: Shape Memory Performance of Disulfide-Based Polymers

Polymer SystemStimulusSwitching Temp. (°C)Shape Fixation Ratio (%)Shape Recovery Ratio (%)Source(s)
Poly(urea-urethane)Heat3594.376.6 researchgate.net
Poly(urea-urethane)Heat5098.385.1 researchgate.net
Polydopamine/Epoxy CompositeHeat-~97.4~67.8 mdpi.com

Temperature and UV-Light Responsiveness

Development of Functional Polymeric Materials

The integration of the 4-aminophenyl disulfide structure into polymer backbones has been shown to improve key material properties such as elasticity and thermochemical stability. solubilityofthings.com The presence of sulfur in the polymer structure can influence material properties, leading to enhanced performance. solubilityofthings.com

Crosslinking in Elastomers and Composites

The bifunctional nature of this compound, featuring both photoreactive azide (B81097) groups and a dynamic disulfide bond, presents a unique platform for the advanced design of crosslinked elastomers and composites. This dual functionality allows for the creation of polymer networks with a combination of permanent, covalently crosslinked properties and dynamic, reversible characteristics.

The primary mechanism for crosslinking involves the activation of the aryl azide groups. Upon exposure to thermal energy or ultraviolet (UV) light, the azide moieties undergo a decomposition reaction, releasing nitrogen gas and generating highly reactive nitrene intermediates. nih.gov These nitrenes can then readily insert into carbon-hydrogen (C-H) bonds within the polymer chains of an elastomer or a composite matrix. This process forms stable covalent bonds, leading to a robust and durable crosslinked network. nih.gov This method of crosslinking is highly efficient and does not require specific functional groups on the polymer backbone, making it applicable to a wide variety of saturated and unsaturated polymers.

Simultaneously, the disulfide linkage within the this compound crosslinker introduces a dynamic component to the material. Aromatic disulfide bonds are known to undergo reversible exchange reactions, or metathesis, particularly at elevated temperatures. researchgate.net This dynamic covalent chemistry allows the crosslinked network to be rearranged, which can impart properties such as self-healing, malleability, and reprocessability to the thermoset material. researchgate.netrsc.org While much of the research in this area has focused on the amine analogue, 4-aminophenyl disulfide, the principle of disulfide exchange remains applicable. rsc.orgsci-hub.se The cleavage and reformation of these disulfide bonds can facilitate stress relaxation and enable the material to be repaired or reshaped without compromising the integrity of the primary network formed by the azide-based crosslinks.

The combination of these two functionalities in one crosslinking agent offers a pathway to creating high-performance materials. For instance, in composite materials, the azide-mediated crosslinking can ensure strong adhesion between the polymer matrix and reinforcing fibers, while the disulfide bonds could allow for the mitigation of stress-induced microcracks through localized network rearrangement. Similarly, in elastomers, this could lead to materials that are both highly resilient and capable of self-repair.

Research Findings on Crosslinking Mechanisms

Detailed research on the specific application of this compound in elastomers and composites is not as prevalent as for its amine counterpart. However, the crosslinking behavior can be inferred from the extensive studies on aryl azides and aromatic disulfides.

Azide-Based Covalent Crosslinking: The use of organic azides for polymer crosslinking is a well-established technique in material science. nih.gov The process is typically initiated by an external stimulus:

Thermal Activation: Heating the polymer blend containing this compound causes the azide to decompose and form nitrenes, which then create crosslinks.

Photochemical Activation: Exposing the material to UV light provides the energy for nitrene formation, allowing for spatially controlled crosslinking, which is useful in applications like photolithography and 3D printing. nih.govnih.gov

The resulting network from this process is a thermoset, exhibiting enhanced mechanical strength, thermal stability, and solvent resistance compared to the uncrosslinked polymer.

Disulfide-Based Dynamic Crosslinking: The disulfide bond introduces vitrimeric properties to the material. Vitrimers are a class of plastics that behave like traditional thermosets at service temperatures but can be reprocessed like thermoplastics at elevated temperatures due to the presence of dynamic associative bonds. rsc.orgresearchgate.net Key findings related to aromatic disulfide exchange include:

The exchange reaction can occur without the need for a catalyst, especially in aromatic disulfides. researchgate.net

The rate of disulfide metathesis is temperature-dependent, allowing for control over the material's malleability and healing speed. rsc.org

The presence of these dynamic bonds can enable quantitative healing efficiency in elastomers at room temperature or with mild heating. researchgate.net

The interplay of these two distinct crosslinking chemistries within a single material using this compound could yield advanced materials with a unique combination of durability and adaptability.

Interactive Data Tables

The following table summarizes the functional aspects and potential effects of this compound as a crosslinking agent in elastomers and composites, based on the known chemistry of its functional groups.

Functional GroupCrosslinking MechanismActivating StimulusResulting Network CharacteristicPotential Material Property
Aryl Azide Nitrene insertion into C-H bondsHeat or UV LightPermanent, CovalentHigh mechanical strength, Thermal stability, Chemical resistance
Aromatic Disulfide Disulfide Metathesis (Exchange)HeatDynamic, ReversibleSelf-healing, Reprocessability, Malleability, Stress relaxation

Applications in Chemical Biology and Advanced Bioconjugation

Bioorthogonal Click Chemistry Applications

The azide (B81097) moiety of 4-azidophenyl disulfide serves as a versatile handle for "click chemistry," a suite of reactions known for their high efficiency, selectivity, and biocompatibility. mdpi.comnih.gov These reactions can be performed in complex biological environments with minimal side reactions, making them ideal for modifying biomolecules. nih.govcambridge.org

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Conjugation

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, forming a stable triazole linkage between an azide and a terminal alkyne. acs.orgunits.itacs.org This reaction is exceptionally robust and can be conducted under a wide range of conditions, including in aqueous environments. acs.orgunits.it The presence of a copper(I) catalyst dramatically accelerates the reaction rate. acs.org In the context of this compound, the azide group readily participates in CuAAC, enabling the conjugation of this compound to alkyne-modified biomolecules or surfaces. This strategy has been employed for various applications, including the development of materials and the synthesis of complex molecular architectures. researchgate.net For instance, the azide groups can be used to attach fluorescent probes or other reporter molecules to proteins or other biomolecules, facilitating the study of biological processes with high specificity. ontosight.ai However, it is important to note that under certain CuAAC conditions, cysteine thiols can react with terminal alkynes and azides, potentially leading to the formation of thiotriazole byproducts. nih.gov

Table 1: Key Features of CuAAC Reactions Involving Azide Functionalities

FeatureDescription
Reactants Azide (e.g., from this compound) and a terminal alkyne.
Catalyst Typically a Copper(I) source, often generated in situ from CuSO4 and a reducing agent like sodium ascorbate. acs.orgmdpi.com
Product A stable 1,4-disubstituted 1,2,3-triazole ring. acs.org
Reaction Conditions Generally mild, aqueous conditions are suitable. units.it
Advantages High efficiency, high selectivity, and rapid reaction rates. acs.orgmdpi.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Protein Modification

To circumvent the potential toxicity of copper catalysts in living systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. cambridge.orgrsc.org This reaction utilizes a strained cyclooctyne (B158145), which reacts with an azide without the need for a metal catalyst. cambridge.orgnih.govresearchgate.net The azide group of this compound can be effectively used in SPAAC for protein modification. nih.govresearchgate.net For example, a protein can be functionalized with a strained alkyne, and this compound can then be "clicked" onto the protein. This approach has been used to couple proteins together, as demonstrated in the formation of a bis-hemoglobin tetramer. rsc.org The reaction proceeds under physiological conditions and avoids the complications associated with copper. rsc.orgresearchgate.net

Staudinger Ligation for Amide Generation and Conjugation

The Staudinger ligation is another powerful bioorthogonal reaction that involves the reaction of an azide with a phosphine (B1218219). sigmaaldrich.comnih.gov This reaction proceeds in two main steps: the initial formation of an aza-ylide, followed by an intramolecular reaction that results in a stable amide bond. sigmaaldrich.comnih.gov The azide of this compound can participate in the Staudinger ligation, providing a method for conjugating it to phosphine-modified molecules or for converting the azide into an amine. sigmaaldrich.com The high chemoselectivity of this reaction and its ability to proceed in aqueous environments make it highly suitable for biological applications. sigmaaldrich.comnih.gov This method has been instrumental in the study of cellular processes and the synthesis of bioconjugates. sigmaaldrich.com

Photocrosslinking for Molecular Interaction Studies

The azidophenyl group of this compound is photoreactive. Upon exposure to UV light, the azide group forms a highly reactive nitrene intermediate that can insert into nearby C-H, N-H, or O-H bonds, forming a covalent crosslink. nih.govresearchgate.net This property makes this compound a valuable tool for photocrosslinking studies to investigate molecular interactions.

Interrogating Protein-Protein and Protein-Ligand Interactions

Photocrosslinking using reagents like this compound is a powerful technique for identifying and mapping the interaction interfaces of proteins and their ligands. researchgate.netnih.gov By incorporating the photo-crosslinker into one of the interacting partners, a covalent bond can be formed upon photoactivation, trapping the transient interaction. nih.gov This allows for the identification of interacting partners and the specific residues at the interface. For example, similar azidophenyl-containing reagents have been used to study the interaction between the catalytic and regulatory subunits of cAMP-dependent protein kinase. nih.gov The ability to control the crosslinking event with light provides temporal control, enabling the study of dynamic interactions. researchgate.net

Site-Selective Labeling and Functionalization of Biomolecules

The photoreactive nature of the azidophenyl group also allows for the site-selective labeling and functionalization of biomolecules. nih.govacs.org By strategically placing the this compound molecule in proximity to a target biomolecule and then irradiating with UV light, a covalent attachment can be achieved at a specific site. This approach has been used for the site-specific labeling of proteins and other biomolecules. ebi.ac.uk For instance, the disulfide bond in this compound can be reduced to yield two 4-azidothiophenol molecules, which can then be used to modify biomolecules through disulfide exchange or by reaction with other functional groups. mdpi.com This allows for the introduction of the photoreactive azide group at a desired location for subsequent crosslinking studies or further functionalization via click chemistry.

Disulfide-Cleavable Linkers in Bioconjugation

The disulfide bond is a key feature in a class of chemically cleavable linkers used to connect molecules, such as drugs to antibodies, for applications like targeted cancer therapy. broadpharm.com The stability of the disulfide linkage can be modulated, but its key advantage is its differential stability; it remains relatively stable in the oxidative environment of the bloodstream but is readily cleaved under the reducing conditions found inside cells. broadpharm.com This characteristic is exploited for the controlled release of therapeutic agents. broadpharm.com

The core of the reversible attachment strategy lies in the significant difference in the reduction potential between the extracellular and intracellular environments. The tripeptide glutathione (B108866) (GSH) is present in high millimolar concentrations within cells, creating a highly reducing environment, whereas its concentration in the extracellular space is substantially lower (micromolar levels). tandfonline.comtandfonline.com Disulfide linkers, such as the one in this compound, are designed to be stable during circulation but are rapidly cleaved by intracellular glutathione. tandfonline.com

This glutathione-mediated cleavage releases the conjugated molecule, such as a cytotoxic drug, in its unmodified and active form precisely at the target site. tandfonline.com Linkers that facilitate this type of traceless release are often referred to as "self-immolative" linkers. tandfonline.comtandfonline.com The stability of these disulfide bonds can be fine-tuned, for instance, by introducing steric hindrance near the S-S bond to prevent premature cleavage by serum thiols like the single active cysteine residue in human serum albumin. tandfonline.comtandfonline.com This strategy of reversible attachment ensures that the bioconjugate remains intact until it reaches the target cell, minimizing off-target toxicity and maximizing therapeutic efficacy.

EnvironmentKey MoleculeConcentrationEffect on Disulfide LinkerOutcome
Extracellular (e.g., Bloodstream)Thiols (e.g., Albumin)Low (Micromolar)StableBioconjugate remains intact
IntracellularGlutathione (GSH)High (Millimolar)Cleavage (Reduction)Release of active payload

Creating homogeneous antibody-drug conjugates (ADCs) is a primary goal in therapeutic development, as it ensures a consistent drug-to-antibody ratio (DAR) and predictable behavior. bath.ac.uk Site-specific modification strategies are crucial for achieving this homogeneity. nih.gov Disulfide bridging is a powerful technique where the native interchain disulfide bonds of an antibody are reduced to yield free cysteine thiols, which are then "re-bridged" with a bifunctional linker. nih.govrsc.org

Reagents derived from this compound are ideally suited for this "plug-and-play" approach. researchgate.netresearchgate.net

Plug Stage: A linker containing the disulfide bond is used to bridge the reduced thiols on the antibody. This re-establishes the covalent link between the antibody chains. nih.gov The linker also carries the azide group, which is a bioorthogonal handle, meaning it does not react with biological functional groups. researchgate.net For instance, 4-azidophenyl glyoxal (B1671930) (APG) has been used to selectively functionalize arginine residues on native antibodies, introducing an azide group for subsequent modification. researchgate.netnih.gov

Play Stage: The azide-modified antibody can then be selectively reacted with a payload (e.g., a cytotoxic drug, a fluorescent dye, or an oligonucleotide) that has been equipped with a complementary reactive group, typically a strained alkyne like dibenzocyclooctyne (DBCO). researchgate.netresearchgate.net This reaction, known as strain-promoted azide-alkyne cycloaddition (SPAAC), is highly efficient and occurs under mild, biocompatible conditions. researchgate.netacs.org

This two-step strategy allows for the precise, site-specific attachment of a payload, yielding a homogeneous immunoconjugate with a defined DAR. rsc.orgresearchgate.net The resulting conjugate benefits from the stability of the re-bridged structure and the controlled-release properties of the incorporated disulfide bond. nih.gov

Reversible Attachment and Release Strategies

Chemical Tools for Glycomics and Metabolic Engineering

The azide group is a cornerstone of metabolic oligosaccharide engineering, a technology that allows for the labeling and analysis of glycans in living systems. nih.govresearchgate.net This is possible because the azide is small, bio-inert, and can be selectively reacted using bioorthogonal chemistry. caltech.edu

Metabolic glycan labeling involves introducing an unnatural sugar, which has been chemically modified to contain an azide group, to cells or organisms. nih.gov The cellular biosynthetic machinery recognizes this azido-sugar and incorporates it into various glycoconjugates, including glycoproteins. nih.govpnas.org Common examples of azido-sugars include N-azidoacetylmannosamine (ManNAz) and N-azidoacetylgalactosamine (GalNAz). nih.govpnas.org

Once the azide tag is incorporated into the cellular glycans, it serves as a chemical handle for detection and visualization. acs.org The tagged glycans can be covalently labeled with probes for imaging or with epitope tags for purification. nih.govnih.gov The two primary bioorthogonal reactions used for this purpose are:

Staudinger Ligation: The azide reacts with a specifically engineered phosphine probe. nih.govpnas.org

Azide-Alkyne Cycloaddition: The azide reacts with an alkyne-containing molecule, a reaction often referred to as "click chemistry". acs.orgresearchgate.net

This methodology enables the mapping of glycan distribution in cells and even in living animals, providing powerful insights into the complex roles of glycosylation in health and disease. nih.govresearchgate.net

Identifying and quantifying proteins that have been metabolically labeled with an azide tag requires their separation from the vast excess of unlabeled proteins in a cell lysate. caltech.edu This is achieved through enrichment strategies that specifically target the azide-modified peptides. acs.org

The general workflow involves several steps:

Cells are cultured with an azide-containing metabolic precursor (e.g., an azido-sugar or an azido-amino acid). acs.org

The total protein from the cells is harvested and digested into smaller peptides, typically using the enzyme trypsin. caltech.edu

The resulting complex peptide mixture is then incubated with a solid support, such as agarose (B213101) or magnetic beads, that has been functionalized with an alkyne (often a strained cyclooctyne like DBCO for copper-free click chemistry). researchgate.netcaltech.edu

An azide-alkyne cycloaddition reaction occurs, covalently capturing only the azide-tagged peptides onto the solid support. acs.orgrsc.org

Untagged peptides are washed away, leaving a highly enriched population of the modified peptides. researchgate.net

The enriched peptides can then be cleaved from the support and identified and quantified using mass spectrometry. researchgate.netcaltech.edu

This enrichment is crucial for detecting low-abundance proteins and for detailed proteomic studies, allowing researchers to specifically analyze subsets of the proteome, such as newly synthesized proteins or specific classes of glycoproteins. caltech.eduacs.org

Enrichment StrategyReactive GroupsKey FeaturesCommon Application
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Azide + Strained Alkyne (e.g., DBCO)Copper-free, fast kinetics, highly bioorthogonal. researchgate.netcaltech.eduEnrichment from complex cell lysates for proteomics. researchgate.net
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Azide + Terminal AlkyneRequires a Cu(I) catalyst; highly efficient but potential for cell toxicity limits in vivo use. acs.orgLabeling of purified proteins or peptides ex vivo. acs.org
Staudinger LigationAzide + PhosphineOne of the first bioorthogonal reactions developed. nih.govpnas.orgLabeling and visualization of glycoconjugates. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of 4-Azidophenyl disulfide, offering detailed information on its molecular structure, dynamic processes, and stability under various conditions.

1H and 13C NMR for Structural Elucidation

The definitive identification and structural verification of this compound rely heavily on ¹H and ¹³C NMR spectroscopy. unl.eduacadiau.ca These techniques map the hydrogen and carbon framework of the molecule, respectively.

In the ¹H NMR spectrum of this compound, the aromatic protons on the phenyl rings typically appear as a set of doublets due to coupling between adjacent protons. The chemical shifts are influenced by the electron-withdrawing nature of the azide (B81097) group (-N₃) and the electron-donating, yet sterically significant, disulfide bridge (-S-S-). The protons ortho to the azide group would be expected to resonate at a different frequency than those ortho to the disulfide linkage.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. rsc.org The carbon atom directly attached to the azide group (C-N₃) and the carbon atom bonded to the sulfur atom (C-S) will have characteristic chemical shifts. The symmetry of the molecule (bis(4-azidophenyl) disulfide) simplifies the spectrum, as corresponding carbons on both phenyl rings are chemically equivalent.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound Predicted values are based on standard substituent effects and data from analogous compounds.

NucleusPredicted Chemical Shift (ppm)MultiplicityNotes
¹H NMR
Aromatic H (ortho to -S-S-)~7.5-7.7DoubletProtons adjacent to the disulfide bridge.
Aromatic H (ortho to -N₃)~7.0-7.2DoubletProtons adjacent to the azide group.
¹³C NMR
C-S~135-140SingletCarbon attached to the sulfur atom.
C-N₃~140-145SingletCarbon attached to the azide group.
C-H (ortho to -S-S-)~128-130Singlet
C-H (ortho to -N₃)~118-120Singlet

Kinetic Studies of Exchange Reactions via NMR

NMR spectroscopy is a powerful method for monitoring the kinetics of chemical exchange reactions in solution without altering the system. ox.ac.uk For disulfides, this is particularly relevant for studying disulfide exchange, a dynamic process crucial in materials science and biology. Quantitative ¹³C NMR spectroscopy has been effectively used to follow the kinetics of model exchange reactions, such as the one between an aromatic disulfide and diphenyl disulfide. rsc.orgresearchgate.net

In a typical kinetic experiment, the NMR spectrum of a reaction mixture is recorded at various time intervals. researchgate.net The progress of the exchange reaction is quantified by monitoring the decrease in the signal intensity of the reactants and the corresponding increase in the intensity of the product signals. rsc.orgresearchgate.net For instance, in the exchange between 4-substituted phenyl disulfide and diphenyl disulfide, new signals corresponding to the mixed disulfide product appear in the spectrum. rsc.orgresearchgate.net By integrating these characteristic peaks, the degree of product formation can be calculated over time, allowing for the determination of reaction rates and elucidation of the reaction mechanism. researchgate.net

Table 2: Example Kinetic Data from a Model Disulfide Exchange Reaction via ¹³C NMR Based on a model exchange reaction between 4-aminophenyl disulfide and diphenyl disulfide. researchgate.net

Time (hours)Reactant A Signal IntegralReactant B Signal IntegralProduct Signal Integral% Conversion
01.001.000.000
20.850.850.1515
40.720.720.2828
80.550.550.4545
120.420.420.5858

Degradation Analysis and Thermal Stability Studies by NMR

The thermal stability and degradation pathways of materials containing this compound can be rigorously investigated using NMR spectroscopy. rsc.org By subjecting a sample to elevated temperatures and analyzing its ¹H NMR spectrum over time, researchers can identify and quantify degradation products. researchgate.net This approach helps to define the processing conditions under which the material remains stable and to understand the chemical changes that occur upon degradation. rsc.orgresearchgate.net

Studies on aromatic disulfide-based vitrimers have shown that ¹H NMR, combined with chemometric methods like principal component analysis (PCA), can effectively gauge which variables, such as temperature and processing time, have the most significant impact on degradation. rsc.orgresearchgate.net The appearance of new signals or changes in the aromatic region of the NMR spectrum can indicate side reactions or cleavage of the disulfide or azide functionalities. acs.org This information is critical for designing robust materials with predictable lifetimes and for developing recycling protocols. rsc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), is a highly sensitive technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. bruker.com It is the definitive method for studying the radical-mediated mechanisms involving this compound.

Detection and Characterization of Radical Intermediates

Many reactions involving disulfides proceed through radical intermediates, and EPR spectroscopy is the primary tool for their direct detection and identification. nih.govnumberanalytics.com The cleavage of the disulfide bond (-S-S-) can generate thiyl radicals (-S•), which are paramagnetic and thus EPR-active.

EPR studies on aromatic disulfides provide insight into the presence and nature of these radical species. scispace.com For example, solid-state EPR measurements on bis(4-hydroxyphenyl) disulfide showed a distinct EPR signal, confirming the presence of a sulfur-based radical, whereas the closely related 4-aminophenyl disulfide did not show a signal under the same conditions. scispace.comsemanticscholar.org This suggests that the substituent on the phenyl ring significantly influences the stability or formation of radical species. The g-value obtained from an EPR spectrum is characteristic of the radical's electronic environment, with sulfur-based radicals typically exhibiting g-values around 2.004. scispace.com

Table 3: EPR Characteristics of Relevant Radical Species

Radical SpeciesTypical g-valueEPR Signal CharacteristicsNotes
Thiyl Radical (Ar-S•)~2.004Isotropic signalConfirms presence of sulfur-based radical. scispace.com
Disulfide Radical Anion (RSSR•⁻)VariesAnisotropic signalDetected in enzymatic reactions as a key intermediate. nih.gov
Carbon-centered RadicalVariesComplex hyperfine splittingMay be generated by photolysis of the azide group.

Probing Radical-Mediated Disulfide Exchange

The mechanism of disulfide exchange can be definitively established as radical-mediated through a combination of kinetic studies and EPR spectroscopy. rsc.orgresearchgate.net While NMR can follow the kinetics, EPR provides direct evidence of the radicals driving the reaction. scispace.com

Studies have confirmed that the disulfide exchange process is accelerated by radical sources or UV radiation and inhibited by radical scavengers. rsc.orgresearchgate.netsemanticscholar.org For example, the rate of a model disulfide exchange reaction was observed to increase dramatically upon exposure to UV light, a condition known to promote radical formation. researchgate.net EPR spectroscopy can be used in conjunction with these experiments to directly observe the increase in radical concentration under such conditions. scispace.com By correlating the kinetic data from NMR with the direct detection of thiyl radicals by EPR, a comprehensive picture of the radical-mediated disulfide exchange mechanism is achieved. rsc.orgresearchgate.net This combined approach has been instrumental in elucidating the self-healing mechanisms in poly(disulfide) materials. scispace.com

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for the structural investigation of this compound. These methods probe the vibrational modes of molecules, providing a detailed fingerprint of the functional groups present.

Elucidation of Functional Group Vibrations

The vibrational spectrum of this compound is characterized by distinct bands corresponding to its primary functional moieties: the azide group, the disulfide linkage, and the phenyl rings.

The most prominent and diagnostically significant feature in the FTIR spectrum is the antisymmetric stretching vibration (ν_as) of the azido (B1232118) group (-N₃). This vibration gives rise to a strong and sharp absorption band typically located in the spectral window of 2100-2140 cm⁻¹. nih.gov The high intensity of this band is due to the large change in dipole moment associated with the stretching motion, making FTIR an exceptionally sensitive technique for confirming the presence of the azide functionality. nih.gov

The disulfide bond (S-S) vibration is generally weak in FTIR spectra but is characteristically observed in Raman spectra. The S-S stretching mode typically appears in the range of 500-540 cm⁻¹. Raman spectroscopy is particularly well-suited for detecting this bond because the vibration involves a significant change in polarizability, a key requirement for a Raman-active mode. The C-S stretching vibration is also observable, usually in the 600-700 cm⁻¹ region.

The substituted benzene (B151609) rings contribute a set of characteristic vibrations. These include C-H stretching vibrations above 3000 cm⁻¹, aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region, and C-H out-of-plane bending modes below 900 cm⁻¹, which are indicative of the 1,4- (or para-) substitution pattern.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Primary Detection Method
Azide (-N₃)Antisymmetric Stretch2100 - 2140FTIR (Strong)
Disulfide (S-S)Stretch500 - 540Raman (Moderate)
Aromatic (C=C)Ring Stretch1450 - 1600FTIR & Raman
Aromatic (C-H)Stretch~3030 - 3100FTIR & Raman
Carbon-Sulfur (C-S)Stretch600 - 700FTIR & Raman

Complementary Structural Characterization

FTIR and Raman spectroscopy provide complementary information for a comprehensive structural analysis of this compound. The selection rules governing these two techniques are different: FTIR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that lead to a change in its polarizability. doitpoms.ac.uk

This complementarity is particularly evident in the analysis of the S-S bond. As a symmetric and relatively non-polar linkage, its stretching vibration induces only a small change in the dipole moment, resulting in a weak or undetectable signal in the FTIR spectrum. However, the polarizability of the S-S bond changes significantly during vibration, giving rise to a more easily observable Raman signal. Conversely, the highly polar azide group's antisymmetric stretch is exceptionally strong in FTIR but may be weaker in Raman spectra. Therefore, the combined use of both techniques is essential for the unambiguous identification and characterization of all key functional groups within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. For this compound, this technique provides valuable information on its electronic structure and can be used to monitor chemical transformations.

Analysis of Electronic Transitions

The UV-Vis spectrum of this compound is dominated by absorptions arising from its constituent chromophores: the phenyl rings, the disulfide linkage, and the azide groups. The primary electronic transitions observed are of the π → π* and n → π* types. bspublications.netmatanginicollege.ac.in

The conjugated π-system of the benzene rings gives rise to intense π → π* transitions. These are typically observed as strong absorption bands in the UV region. For similar aromatic disulfides, such as 4-aminophenyl disulfide, a characteristic absorption peak is found in the UV region. researchgate.net

The sulfur atoms of the disulfide bond and the nitrogen atoms of the azide group possess non-bonding electrons (n-electrons). These can be excited to antibonding orbitals, resulting in n → σ* and n → π* transitions. udel.edu The n → σ* transitions associated with the S-S bond typically occur at lower wavelengths and are often broad. The azide group also contributes to the absorption profile, with transitions that can overlap with those of the phenyl and disulfide moieties.

ChromophoreTransition TypeExpected Absorption Region (nm)Intensity
Phenyl Ringπ → π~200 - 280High
Disulfide (S-S)n → σ~250 - 300Low to Medium
Azide (-N₃)n → π*~270 - 290Low

Monitoring Photochemical Reactions and Product Formation

This compound contains two photo-labile functional groups, the azide and the disulfide, making it susceptible to photochemical reactions upon UV irradiation. UV-Vis spectroscopy is an ideal technique for monitoring these reactions in real-time. lew.ro

Photolysis of the azide group can generate a highly reactive nitrene intermediate. This process can be monitored by the decrease in the intensity of the absorption band associated with the azide chromophore. lew.ro Concurrently, the formation of new products, such as azo compounds from the coupling of nitrene intermediates, would lead to the appearance of new absorption bands at different wavelengths, often in the visible region, causing a color change. researchgate.netlew.ro

Similarly, the disulfide bond can undergo homolytic cleavage (S-S bond rupture) upon UV irradiation to form thiyl radicals (Ar-S•). researchgate.net This cleavage can be followed by observing changes in the n → σ* transition band of the disulfide. The formation and subsequent reactions of these radical species can be tracked by the evolution of the UV-Vis spectrum over the course of the irradiation. researchgate.net

Advanced X-ray Absorption Spectroscopy

Advanced techniques such as time-resolved X-ray Absorption Spectroscopy (XAS) offer unparalleled insight into the ultrafast structural dynamics and chemical transformations of molecules following photoexcitation. While specific XAS data for this compound is not widely published, studies on model compounds like dimethyl disulfide (DMDS) provide a clear framework for how this technique can elucidate the complex photochemistry of the disulfide bond. researchgate.net

XAS, particularly at the sulfur K-edge, is an element-specific probe that is highly sensitive to the local electronic structure and coordination environment of sulfur atoms. By using ultrashort X-ray pulses synchronized with a laser pump pulse, it is possible to track the fate of the sulfur atoms from femtoseconds to nanoseconds after UV excitation.

Studies on DMDS have shown that upon UV irradiation (e.g., at 267 nm), both S-S and C-S bond cleavage occur on a sub-picosecond timescale. researchgate.net Time-resolved XAS can distinctly identify the transient species formed. The primary photoproducts identified are the methylthiyl radical (CH₃S•) from S-S cleavage and the methylperthiyl radical (CH₃SS•) from C-S cleavage. These transient radicals have unique X-ray absorption signatures that allow for their unambiguous identification and kinetic modeling. This technique provides direct evidence for the initial bond-breaking events and allows researchers to follow the subsequent reaction pathways, including geminate recombination and the formation of secondary products. The power of time-resolved XAS lies in its ability to directly observe short-lived reaction intermediates that are invisible to many other spectroscopic methods, providing a detailed, atom-specific movie of the photochemical reaction. researchgate.net

Time-Resolved X-ray Absorption Spectroscopy at Sulfur K-edge

Time-resolved X-ray absorption spectroscopy (TRXAS) at the sulfur K-edge is a powerful technique for investigating the photochemistry of sulfur-containing compounds. nih.govosti.gov This element-specific method provides insights into the electronic structure and local environment of sulfur atoms, allowing for the tracking of transient species and reaction intermediates on ultrafast timescales. nih.govosti.gov Studies on model disulfide systems, such as dimethyl disulfide, have utilized picosecond TRXAS to observe the evolution of photoproducts following UV excitation. nih.govosti.govresearchgate.net These investigations identified primary reaction products like methylthiyl and methylperthiyl radicals, demonstrating the technique's capacity to elucidate complex photochemical reaction pathways. nih.gov

Despite the utility of this technique for studying disulfide bonds, specific experimental data from time-resolved X-ray absorption spectroscopy at the sulfur K-edge for This compound is not available in the reviewed scientific literature.

Ultrafast Photoproduct Evolution Studies

Ultrafast photoproduct evolution studies, often coupled with techniques like transient absorption spectroscopy, are crucial for understanding the initial steps of photochemical reactions. For disulfide-containing molecules, these studies can reveal the dynamics of S-S bond cleavage and the subsequent formation and decay of radical species. osti.govresearchgate.net For instance, investigations into the photochemistry of dimethyl disulfide have shown that S-S bond cleavage occurs on a sub-picosecond timescale upon UV irradiation. osti.gov

Detailed ultrafast photoproduct evolution studies specifically for This compound have not been reported in the surveyed literature. Therefore, specific data on its photoproducts and their evolution dynamics are not available.

Electrochemistry

Voltammetric Studies of Redox Properties

Voltammetric techniques are widely used to characterize the redox properties of electroactive molecules, providing information on reduction and oxidation potentials. While voltammetric studies have been conducted on various disulfide compounds and aromatic azides, specific data for This compound is limited. For context, studies on related compounds such as bis(2-aminophenyl) disulfide have reported a redox potential of -0.08 V. cymitquimica.com The electrochemical reduction of aromatic azides has been shown to proceed via the formation of a radical anion. However, comprehensive voltammetric studies detailing the specific redox potentials and electrochemical behavior of This compound are not present in the available literature.

Electrochemical Detection of DNA-Protein Interactions

The azidophenyl group has been employed as a redox label for the electrochemical detection of DNA-protein interactions. In these applications, nucleosides are modified with an azidophenyl moiety. The azide group can be electrochemically reduced, providing a detectable signal. The principle involves the polymerase incorporation of these modified nucleotides into a DNA probe. When a protein binds to the DNA, it shields the azidophenyl groups, causing a change in the electrochemical signal, which can be used to map the interaction sites.

It is important to note that these studies utilize azidophenyl-modified nucleosides and not This compound itself. There is no available research describing the use of This compound directly in the electrochemical detection of DNA-protein interactions.

Computational and Theoretical Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying a wide range of molecular systems, including those containing disulfide and azide (B81097) functionalities.

DFT calculations are instrumental in characterizing the electronic structure of 4-azidophenyl disulfide. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors of chemical reactivity. For aromatic disulfides, the HOMO is typically associated with the sulfur lone pairs, while the LUMO is often a π* orbital of the aromatic ring. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and its susceptibility to electronic excitation.

Upon one-electron reduction, an organodisulfide like this compound forms a radical anion (RSSR•−). researchgate.net The unpaired electron in this radical anion can be delocalized over the disulfide bond and the aromatic rings. researchgate.net The extent of this delocalization, which can be quantified by calculating spin densities, significantly influences the stability and reactivity of the radical anion. researchgate.net For substituted diphenyl disulfides, the spin density distribution is affected by the nature of the substituents. rsc.org In the case of aminophenyl disulfides, theoretical studies have shown that upon excitation, the spin density can redistribute from the sulfur atom to the nitrogen atom of the amino group, indicating a change in the electronic character of the molecule. rsc.org

Table 1: Calculated Spin Densities for Amino-substituted Phenylsulfenyl Radicals This table is for illustrative purposes and the values are generalized from literature on similar compounds.

Atom Ground State Spin Density (a.u.) Excited State Spin Density (a.u.)
Sulfur ~0.65 - 0.67 ~0.25 - 0.37

Data generalized from findings on ortho- and para-substituted aminophenyl disulfides. rsc.org

DFT calculations are crucial for mapping out the potential energy surfaces of chemical reactions involving this compound. This includes identifying stable intermediates and, most importantly, the transition states that connect them. The energy of the transition state determines the activation energy and thus the rate of the reaction.

For disulfide exchange reactions, a key process for many applications, theoretical studies have investigated different mechanisms. researchgate.net A radical-mediated mechanism, involving the homolytic cleavage of the S-S bond to form sulfenyl radicals, is often found to be the prevalent pathway. researchgate.net DFT calculations can elucidate the energetics of this bond cleavage and the subsequent steps of the exchange reaction. researchgate.net Computational methods have also been used to explore the transition states of various organic reactions, with modern machine learning models showing promise in accelerating the search for these critical structures. arxiv.orgmit.edu

DFT methods can provide reliable estimates of various thermochemical properties, such as enthalpies of formation (ΔfH°). nih.govacs.org A key parameter for understanding the reactivity of the disulfide linkage is the S-S bond dissociation energy (BDE). The BDE represents the energy required to break the bond homolytically, forming two thiyl radicals.

The BDE of disulfides is influenced by the substituents on the phenyl rings. Theoretical studies have shown that the BDE for diphenyl disulfides is around 48 kcal/mol. frontiersin.org This value can be modulated by the electronic nature of the substituents. The strength of the S-S bond is a critical factor in the formation of sulfenyl radicals, which are key intermediates in many reactions of disulfides. researchgate.net

Table 2: Calculated Bond Dissociation Energies (BDEs) for Various Disulfides

Compound Type Calculated BDE (kcal/mol)
Diphenyl disulfides ~48
Aliphatic disulfides ~60

Data sourced from computational studies on various disulfide-containing molecules. frontiersin.org

The surrounding solvent can significantly influence the properties and reactivity of a solute molecule. DFT calculations, combined with continuum solvation models like the Polarizable Continuum Model (PCM), can account for the effect of the solvent on molecular structure, stability, and reaction energetics. gaussian.com

For aryl azides, DFT studies have shown that the solvent can alter the vibrational spectra, indicating a change in the local environment and interactions. researchgate.net The choice of solvent can affect the relative energies of reactants, products, and transition states, thereby influencing reaction rates and equilibria. weebly.com Calculating solvation energies, which is the free energy change associated with transferring a molecule from the gas phase to the solvent, is crucial for accurately predicting reaction thermodynamics in solution. worldscientific.com Non-equilibrium molecular dynamics simulations have also been employed to study the solvation dynamics around radicals generated from the photodissociation of diaryl disulfides. rsc.org

Molecular Dynamics Simulations

Simulation of Dynamic Processes and Bond Exchange

Molecular dynamics (MD) simulations are a powerful tool for investigating the time-dependent behavior of molecules and materials at the atomic scale. researchgate.net For systems containing this compound, particularly within polymers or covalent adaptable networks, MD simulations can elucidate dynamic processes such as disulfide bond exchange. This exchange is a reversible cleavage and reformation of S-S bonds, which allows the material to exhibit properties like self-healing and malleability. researchgate.netfrontiersin.org

Simulations on polymers containing bis(4-aminophenyl) disulfide (AFD), a structurally analogous compound, have shown that the exchange of aromatic disulfide bonds can proceed at elevated temperatures without a catalyst. researchgate.netmdpi.com These simulations track the trajectories of atoms over time, revealing the mechanism of bond exchange, which can be either a dissociative process involving thiyl radicals or an associative metathesis. researchgate.netchinesechemsoc.org

Key findings from MD simulations of aromatic disulfide systems include:

Chain Mobility: The mobility of the polymer chains is a critical factor. For bond exchange to occur, sulfur atoms from different chains must come into close proximity. frontiersin.org

Crosslink Density: Higher crosslink density can enhance the mechanical strength of a material but may slow down the bond exchange dynamics by restricting chain mobility, thus hindering the self-healing process. researchgate.net

Stress Relaxation: MD simulations can model stress relaxation tests, which correlate with the dynamic nature of the disulfide bonds. Systems with faster bond exchange kinetics exhibit quicker stress relaxation times and often higher healing efficiency. researchgate.netacs.org

These computational insights are directly applicable to understanding and designing materials based on this compound.

Investigation of Mechanochemical Activation Pathways

Mechanochemistry explores how mechanical force can induce chemical transformations. Molecular simulations are essential for understanding the mechanochemical activation of disulfide bonds at a molecular level. acs.org When a polymer chain containing a disulfide bond is stretched, the applied force is concentrated on the S-S bond, lowering the activation energy for its cleavage. nih.govnih.gov

Computational studies, ranging from quantum mechanics/molecular mechanics (QM/MM) to fully reactive force fields like ReaxFF, are used to model these pathways. uni-heidelberg.deacs.org In these simulations, an external force is applied to the molecule to simulate mechanical stress. The results show that the mechanism of disulfide cleavage can be surprisingly complex and force-dependent. nih.gov At moderate forces, the reaction may proceed via a bimolecular SN2 pathway, while at higher forces, a unimolecular bond rupture may become the dominant pathway. nih.gov

For polymers incorporating aromatic disulfides, these simulations demonstrate that mechanical forces, such as those generated by ultrasound in solution, can selectively break the S-S bonds. d-nb.infonih.gov This scission generates reactive thiyl radicals, which can then initiate subsequent desired chemical reactions. nih.gov The computational investigation of these pathways is crucial for the rational design of mechanoresponsive materials where this compound could act as a force-sensitive unit. researchgate.net

Analysis of Intramolecular Interactions

Hypervalent Bonding and Conjugation Effects

The chemical behavior of this compound is influenced by a subtle interplay of intramolecular interactions, including conjugation effects and potential hypervalent bonding.

Hypervalent Bonding: Hypervalent interactions, where an atom appears to exceed the octet rule, can play a stabilizing role in certain molecules. In related diphenyl disulfide derivatives, such as 2,2′-dinitrodiphenyl disulfide, computational studies have identified an uncommon four-center, six-electron (4c/6e) hypervalent interaction of the type O···S–S···O. nih.govacs.orgresearchgate.net This through-space interaction between the oxygen atoms of the nitro groups and the sulfur atoms of the disulfide bridge helps to stabilize the molecule's conformation. nih.gov

Table of Compounds Mentioned

Compound Name
This compound
4-aminophenyl disulfide
bis(4-aminophenyl) disulfide
Dimethyl disulfide
p-azido-L-phenylalanine
4,4'-dimercaptoazobenzene
2,2′-dinitrodiphenyl disulfide
Phenol

Hydrogen Bonding Contributions to Stability and Reactivity

Intramolecular Hydrogen Bonding: Insights from Analogous Structures

Computational studies on closely related aromatic disulfides, such as 4,4′-dinitrodiphenyl disulfide, have revealed the presence of weak, yet significant, intramolecular hydrogen bonds that contribute to molecular stability. nih.govacs.org These interactions typically occur between a hydrogen atom on the phenyl ring and one of the sulfur atoms of the disulfide bridge (C–H···S).

The stability gained from these interactions can be attributed to several factors, including the blue shifting of the C–H···S hydrogen bonds and increased resonance within the aryl rings. acs.org The characterization of these weak bonds is often achieved using high-level computational methods like the Quantum Theory of Atoms in Molecules (QTAIM). QTAIM analysis identifies bond critical points (BCPs) between interacting atoms and quantifies the interaction based on the electron density (ρ) and its Laplacian (∇²ρ) at these points. For an interaction to be classified as a hydrogen bond, these values must fall within an accepted range. nih.gov

Given the structural similarity, it is highly probable that this compound exhibits analogous intramolecular C–H···S hydrogen bonds, which would influence the molecule's preferred conformation and contribute to its energetic stability.

Table 1: Illustrative QTAIM Parameters for Intramolecular C–H···S Hydrogen Bonds in an Analogous Compound (4,4′-dinitrodiphenyl disulfide) Data sourced from studies on a structurally similar compound to illustrate the concept. nih.gov

Interaction TypeElectron Density (ρ) / a.u.Laplacian of Electron Density (∇²ρ) / a.u.Classification
C–H···S0.002 – 0.0400.024 – 0.139Hydrogen Bond

Potential for Intermolecular Hydrogen Bonding

Beyond intramolecular forces, this compound has the potential to form intermolecular hydrogen bonds, which would significantly influence its bulk properties, such as melting point, solubility, and crystal structure. The molecule possesses hydrogen bond acceptor and donor sites:

Hydrogen Bond Acceptor: The terminal nitrogen atoms of the azide group (–N₃) possess lone pairs of electrons and can act as hydrogen bond acceptors.

Weak Hydrogen Bond Donor: The C–H bonds of the phenyl rings can act as weak hydrogen bond donors.

The strength of these potential interactions would vary. For instance, an interaction between a strong donor (like the hydroxyl group of a solvent) and the azide group would be more significant than the weak C–H···N interactions between molecules of this compound themselves. In biological or materials science applications, the ability to form hydrogen bonds is critical. For example, hydrogen bonding is a key interaction that can help align molecules for proximity-driven reactions. researchgate.net

Computational studies on mixed molecular clusters have provided quantitative estimates for the strength of various types of hydrogen bonds, including those involving sulfur. chemrxiv.org These studies show that while S-H···S and O-H···S bonds have distinct energy ranges, they are an important part of the spectrum of non-covalent interactions that stabilize molecular assemblies. chemrxiv.org

Table 2: Comparative Hydrogen Bond Energies from Computational Studies This table presents general hydrogen bond strength ranges from computational studies on various molecular clusters to provide context. chemrxiv.org

Hydrogen Bond TypeTypical Energy Range (kcal/mol)
O–H···O0.10 – 11.06
O–H···S1.36 – 6.89
S–H···O1.08 – 6.39
S–H···S1.35 – 4.23

Influence on Reactivity

Hydrogen bonding can have a profound effect on the reactivity of this compound. By forming intermolecular networks, hydrogen bonds can orient molecules in a solid-state or solution-phase environment, potentially pre-organizing them for a specific reaction pathway or, conversely, sterically hindering access to a reactive site.

In the context of self-healing polymers, where related compounds like 4-aminophenyl disulfide are used, hydrogen bonding plays a synergistic role with disulfide bonds. acs.orgresearchgate.net While the disulfide bond provides a dynamic covalent exchange mechanism for healing, the hydrogen bonds act as a physical, reversible network that helps to close cracks and bring the disulfide groups into close contact, thereby enhancing the efficiency of the chemical repair process. acs.org

For this compound, specific hydrogen bonding could influence the reactivity of both its key functional groups:

Azide Group: Hydrogen bonding to the azide group from a solvent or another molecule could alter its electronic properties, potentially modulating its reactivity in copper-catalyzed or strain-promoted cycloaddition reactions.

Disulfide Bond: The accessibility of the disulfide bond for reduction or exchange reactions can be affected by the conformational constraints imposed by both intra- and intermolecular hydrogen bonds. The stability conferred by these bonds is context-dependent and can be a critical factor in designing systems where the disulfide linkage is intended to be either stable or reversibly cleaved. nih.gov

Future Directions and Research Opportunities

Development of Novel 4-Azidophenyl Disulfide Architectures with Enhanced Properties

Future research will likely focus on the rational design and synthesis of new derivatives of this compound with tailored properties. By chemically modifying the aromatic ring or altering the structure of the disulfide bridge, novel architectures can be created. For instance, the introduction of electron-withdrawing or electron-donating groups to the phenyl rings could modulate the reactivity of both the azide (B81097) and disulfide functionalities. This could lead to compounds with enhanced stability, improved solubility in specific solvents, or fine-tuned reactivity for specific applications.

The development of asymmetric 4-azidophenyl disulfides, where the two aryl groups are different, could also open up new possibilities. One aryl group could be designed for a specific interaction, while the other maintains the core azido (B1232118) functionality for subsequent "click" reactions. This concept of "dual reactivity" has been explored in other disulfide bridging reagents, where one part of the molecule forms a stable bond and the other a labile one for further chemical transformations. nih.gov

Furthermore, incorporating this compound into larger molecular scaffolds, such as polymers or dendrimers, could lead to materials with unique properties. For example, its use as a crosslinker in polymers has been shown to create self-healing and recyclable materials due to the dynamic nature of the disulfide bond. rsc.orgsigmaaldrich.comresearcher.lifemdpi.commdpi.com Future work could explore the synthesis of block copolymers where one block contains this compound, allowing for the creation of well-defined nanostructures that can be both responsive and functionalizable.

Potential Modification Anticipated Enhancement Potential Application Area
Introduction of electron-withdrawing groupsIncreased azide reactivity, altered disulfide redox potentialFaster click reactions, more sensitive redox probes
Addition of bulky substituentsSteric control over reaction sites, modified material propertiesSite-selective modifications, tunable polymer mechanics
Synthesis of asymmetric disulfidesDual-functional handles for orthogonal chemistryMulti-step bioconjugation, complex material assembly
Incorporation into block copolymersFormation of functionalizable, responsive nanostructuresSmart drug delivery vehicles, advanced coatings

Advanced Understanding of Mechanistic Interplay between Disulfide and Azide Functionalities

A deeper understanding of the electronic and steric interplay between the disulfide bond and the azide group within the this compound molecule is crucial for its future application. While the reactivity of each functional group is relatively well-understood in isolation, their coexistence on the same aromatic scaffold likely leads to mutual electronic influence.

Computational studies, such as those employing Density Functional Theory (DFT), can provide significant insights into this interplay. researchgate.netmdpi.com Such studies can model the electron distribution across the molecule and predict how the presence of the azide group affects the S-S bond dissociation energy, and conversely, how the disulfide linkage influences the azide's reactivity in cycloaddition reactions. acs.org For example, the electronic nature of the substituent on the phenyl ring is known to influence the rate of disulfide exchange reactions, which often proceed via a radical-mediated mechanism. rsc.orgscispace.comresearchgate.netresearchgate.net

Experimental studies will also be essential to validate computational predictions. Kinetic analyses of both the disulfide reduction and the azide "click" reaction for a series of this compound derivatives would provide valuable data. This could involve systematically varying the electronic properties of the aromatic ring and measuring the corresponding reaction rates. Understanding this mechanistic interplay will enable the predictive design of new reagents with optimized, and perhaps even switchable, reactivity.

Expansion of Applications in Smart Materials and Responsive Systems

The combination of a stimulus-responsive disulfide bond and a versatile azide handle makes this compound an excellent building block for advanced smart materials. Future research is expected to leverage these dual functionalities to create materials that can respond to multiple stimuli in a controlled manner.

The dynamic nature of the disulfide bond allows for the creation of materials that can change their properties, such as stiffness or shape, in response to reducing or oxidizing agents, or even light and heat. rsc.orgmdpi.com This has already been demonstrated in the development of reprocessable and self-healing epoxy resins and elastomers using the related compound 4-aminophenyl disulfide. sigmaaldrich.comresearcher.life The presence of the azide group adds another layer of functionality, allowing these materials to be easily modified post-synthesis using click chemistry. nih.govsci-hub.sebachem.com

Future applications could include:

Multi-stimuli responsive hydrogels: Hydrogels crosslinked with this compound could be designed to degrade in the presence of a specific biological reducing agent (e.g., glutathione) and then be functionalized with a therapeutic agent via a click reaction.

Functionalizable surfaces: Surfaces coated with polymers containing this compound could be used to capture and release biomolecules. The disulfide bond would allow for reversible attachment, while the azide group would enable the covalent immobilization of specific ligands. mdpi.com

Smart coatings: Coatings that change color or other properties upon mechanical stress (mechanochromism) have been developed using disulfide-containing polymers. rsc.org Integrating the azide functionality would allow for the "in-situ" repair or modification of these coatings.

Smart Material Concept Stimulus for Disulfide Function of Azide Potential Application
Responsive Drug Delivery SystemIntracellular reducing agentsConjugation of targeting ligandsTargeted cancer therapy
Dynamic Biosensor SurfaceAnalyte-induced redox changeImmobilization of capture probesReusable diagnostic devices
Self-Reporting and Healing CompositeMechanical damage (radical formation)Post-damage functionalization/repairStructural health monitoring

Innovative Strategies for Site-Specific and Reversible Bioconjugation

In the realm of bioconjugation, this compound offers a powerful combination of features for the site-specific and reversible modification of biomolecules like proteins and peptides. Future research will likely focus on developing more sophisticated strategies to exploit this dual functionality.

The disulfide bond provides a "traceless" linker that can be cleaved under mild, biologically relevant reducing conditions, which is highly advantageous for applications such as drug delivery where the payload needs to be released inside a cell. nih.govresearchgate.net The azide group, on the other hand, allows for highly selective and efficient covalent attachment to biomolecules via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry). bachem.comresearchgate.netcambridge.org

Innovative strategies could involve:

Dual-payload delivery: An antibody could be functionalized at two different sites, one with a this compound-linked drug and the other with an imaging agent attached via a stable linker. This would allow for simultaneous therapy and diagnosis.

Proximity-induced labeling: A biomolecule could be engineered with an alkyne group at a specific location. Upon binding of a this compound-containing probe, a proximity-induced click reaction could occur, leading to site-specific labeling.

Reversible protein immobilization: Proteins could be attached to surfaces or nanoparticles through the disulfide bond of this compound. This would allow for their controlled release by the addition of a reducing agent, enabling applications in protein purification and reusable biosensors. Techniques for disulfide rebridging could also be employed to create stable yet functional conjugates. nih.govresearchgate.netbath.ac.ukrsc.org

Integration of Experimental and Computational Approaches for Predictive Design

The synergy between experimental work and computational modeling will be paramount in accelerating the development of new applications for this compound and its derivatives. frontiersin.org Computational approaches can provide a predictive framework to guide synthetic efforts, saving significant time and resources. researchgate.net

Future research in this area should focus on:

Developing robust computational models: Creating accurate models that can simultaneously predict the behavior of both the disulfide and azide functionalities in different chemical environments. This could involve multi-scale modeling, from quantum mechanical calculations of reaction mechanisms to molecular dynamics simulations of polymer systems. researchgate.net

Predicting bioconjugation efficiency: Using computational docking and molecular dynamics to predict the most favorable sites for attaching this compound to a target protein and to estimate the stability of the resulting conjugate. nih.govoup.comtandfonline.com

Designing novel materials: Employing computational screening to identify new this compound derivatives with optimal properties for specific applications, such as enhanced self-healing efficiency or specific thermal and mechanical characteristics in polymers. oup.comresearchgate.net

By creating a feedback loop where computational predictions are tested experimentally, and experimental results are used to refine the computational models, researchers can establish a powerful platform for the rational design of novel molecules and materials based on the this compound scaffold.

Q & A

Q. Methodology :

  • Synthesis : Use nucleophilic substitution reactions between aryl halides and sodium azide under controlled conditions. For example, thiol-azide coupling reactions (e.g., via Staudinger ligation) yield disulfide bonds .
  • Purity Optimization : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (C18 column, UV detection at 254 nm) .

Advanced: How can conflicting disulfide bond connectivity data be resolved in this compound-containing peptides?

Q. Analysis :

  • Partial Reduction Strategy : Use tris(2-carboxyethyl)phosphine (TCEP) at varying concentrations to selectively reduce disulfide bonds, followed by alkylation (e.g., iodoacetamide) to stabilize free thiols. Analyze intermediates via LC-HRMS to map connectivity .
  • Cross-Validation : Combine high-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) to distinguish isobaric disulfide isomers. Software tools like pLink-SS automate disulfide bond assignment .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Q. Techniques :

  • FT-IR : Confirm azide (-N₃) stretching vibrations at ~2100 cm⁻¹ and disulfide (S-S) stretches at 500–550 cm⁻¹ .
  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to verify aromatic proton environments and disulfide bond absence in reduced intermediates. For example, 1H^{1}\text{H}-NMR peaks at δ 7.2–7.8 ppm correspond to aromatic protons adjacent to azide groups .

Advanced: How does this compound participate in site-selective protein bioconjugation?

Q. Mechanism :

  • Click Chemistry : The azide group undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) with dibenzocyclooctyne (DBCO)-modified proteins. Monitor conjugation efficiency via SDS-PAGE with Coomassie staining or fluorescence labeling .
  • Kinetic Control : Adjust pH (7.4–8.5) and temperature (4–25°C) to minimize nonspecific disulfide scrambling. Validate site specificity using tryptic digest-MS/MS .

Basic: What are the stability considerations for this compound under storage and reaction conditions?

Q. Guidelines :

  • Storage : Store at –20°C in anhydrous DMSO or ethanol to prevent hydrolysis. Avoid light exposure (azide photodegradation) .
  • Reactivity : Disulfide bonds are prone to reduction by thiols (e.g., glutathione). Use inert atmospheres (N₂/Ar) for reactions in biological matrices .

Advanced: How can computational modeling predict disulfide bond stability in this compound-modified proteins?

Q. Approach :

  • Molecular Dynamics (MD) : Simulate protein folding trajectories (e.g., GROMACS) with force fields (CHARMM36) to assess disulfide bond strain. Compare RMSD values between wild-type and modified structures .
  • Free Energy Calculations : Use umbrella sampling or metadynamics to quantify disulfide bond rupture forces under mechanical stress .

Basic: What are the primary applications of this compound in polymer chemistry?

Q. Applications :

  • Cross-Linking Agent : Incorporate into polyethylene glycol (PEG) hydrogels via thiol-disulfide exchange. Characterize cross-link density via rheometry or swelling ratios .
  • Surface Functionalization : Modify gold nanoparticles (AuNPs) via Au-S bonds for biosensor development. Validate using XPS (S 2p peaks at ~162 eV) .

Advanced: How can contradictory cytotoxicity data for this compound derivatives be reconciled?

Q. Troubleshooting :

  • Batch Variability : Test multiple synthetic batches for azide purity (HPLC >98%). Impurities like residual aryl halides may induce off-target effects .
  • Cell Line Sensitivity : Compare cytotoxicity across cell lines (e.g., HEK293 vs. HeLa) using MTT assays. Normalize data to intracellular glutathione levels, which reduce disulfide bonds .

Basic: What safety protocols are essential when handling this compound?

Q. Safety :

  • Explosivity Risk : Azides are shock-sensitive. Use blast shields and minimize quantities (<100 mg) during synthesis .
  • Waste Disposal : Quench azides with sodium nitrite/HCl to generate inert gases (N₂, SO₂) before disposal .

Advanced: What are emerging techniques for real-time monitoring of disulfide bond formation in this compound systems?

Q. Innovations :

  • In Situ Raman Spectroscopy : Track S-S bond formation (480–520 cm⁻¹) during polymer cross-linking .
  • Microfluidics : Integrate fluorescence-based thiol probes (e.g., Ellman’s reagent) into droplet microreactors for high-throughput disulfide kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.